Benzyl(methyl)sulfamoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-methylsulfamoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-10(13(9,11)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURHMMRCYKRHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36959-70-3 | |
| Record name | N-benzyl-N-methylsulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzyl(methyl)sulfamoyl Chloride: Structure, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of Benzyl(methyl)sulfamoyl chloride (CAS No: 36959-70-3), a key bifunctional reagent in modern organic synthesis. The document delineates its chemical structure, IUPAC nomenclature, and physicochemical properties. Emphasis is placed on its synthetic utility as a reactive intermediate, particularly for the introduction of the N-benzyl-N-methylsulfamoyl moiety into molecular frameworks. A detailed, field-proven synthetic protocol is provided, explaining the causality behind each experimental step. This guide serves as an essential resource for researchers, chemists, and drug development professionals leveraging sulfamoyl chloride chemistry for the creation of novel compounds in the pharmaceutical and material science sectors.
Chemical Identity and Molecular Structure
This compound is a disubstituted sulfamoyl chloride characterized by the presence of both a benzyl and a methyl group on the nitrogen atom. This structure imparts a unique combination of reactivity and steric hindrance that is valuable in targeted chemical synthesis.
-
IUPAC Name: N-benzyl-N-methylsulfamoyl chloride[1]
The structural arrangement is key to its function. The sulfamoyl chloride group (-SO₂Cl) is a potent electrophile, while the benzyl and methyl groups on the nitrogen atom influence the compound's solubility, steric profile, and the electronic properties of the resulting sulfonamide derivatives.
Caption: 2D Chemical Structure of N-benzyl-N-methylsulfamoyl chloride.
Physicochemical and Safety Data
Understanding the physical properties and handling requirements is paramount for the safe and effective use of this reagent. It is classified as a dangerous good for transport, underscoring the need for stringent handling protocols.[3]
| Property | Value | Source(s) |
| Appearance | Liquid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage | Inert atmosphere, 2-8°C. Store away from moisture. | [5] |
| Signal Word | Danger | [2] |
| Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation | [1][2] |
Core Reactivity and Synthetic Applications
The primary utility of this compound lies in its role as a precursor to N-benzyl-N-methylsulfonamides. The sulfur atom in the sulfamoyl chloride group is highly electrophilic and susceptible to nucleophilic attack.
Mechanism of Action: The key reaction is the nucleophilic substitution at the sulfur center. Nucleophiles such as primary/secondary amines, alcohols, or thiols readily displace the chloride ion, forming a stable sulfonamide, sulfamate ester, or thiosulfamate, respectively. This reaction is the cornerstone of its application in building complex molecules.
Applications in Drug Development: While specific applications for this exact molecule are often proprietary, its structural class is vital in medicinal chemistry. Sulfonamides are a privileged scaffold found in a wide array of therapeutics, including antibiotics, diuretics, and anticonvulsants. The introduction of a specific N-substituted sulfamoyl group, such as N-benzyl-N-methyl, allows for fine-tuning of a drug candidate's properties:
-
Modulation of Lipophilicity: The benzyl group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and alter its pharmacokinetic profile.
-
Steric Control: The bulky benzyl group can be used to probe or block specific binding pockets in a biological target.
-
Scaffold Elaboration: It serves as a robust chemical handle for further synthetic modifications.
The benzyl chloride moiety itself is a critical intermediate in the pharmaceutical industry for synthesizing various active pharmaceutical ingredients (APIs).[6][7] Similarly, related sulfamoyl chlorides are used in the development of targeted therapies like MEK inhibitors.[8]
Experimental Protocol: Synthesis of this compound
This protocol describes a standard, reliable method for the laboratory-scale synthesis of the title compound from commercially available precursors. The procedure is based on the well-established reaction of a secondary amine with sulfuryl chloride.
Principle: N-methylbenzylamine acts as a nucleophile, attacking the electrophilic sulfur of sulfuryl chloride (SO₂Cl₂). A non-nucleophilic tertiary amine base, such as triethylamine (TEA), is included to scavenge the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add N-methylbenzylamine (1.0 eq) and anhydrous triethylamine (1.2 eq). Dissolve the components in anhydrous dichloromethane (DCM) under a positive pressure of nitrogen.
-
Causality: Anhydrous (dry) conditions are critical because sulfamoyl chlorides readily hydrolyze in the presence of water. An inert atmosphere prevents this. Triethylamine is a non-nucleophilic base chosen specifically to neutralize HCl without competing in the main reaction.
-
-
Reagent Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred amine solution over 30-45 minutes.
-
Causality: The reaction is exothermic. Slow, cooled addition is essential to control the reaction rate, prevent excessive heat generation, and minimize the formation of undesired side products.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting amine by Thin Layer Chromatography (TLC).
-
Causality: Bringing the reaction to room temperature ensures it proceeds to completion. TLC is a rapid and effective technique for visually tracking the disappearance of the starting material and the appearance of the product.
-
-
Workup and Extraction: Upon completion, cool the mixture again and slowly quench the reaction by adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated sodium bicarbonate solution (to remove residual acid), and finally, brine.
-
Causality: This aqueous workup sequence systematically removes unreacted starting materials, the triethylammonium chloride salt, and other water-soluble impurities.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Removing all traces of water with a drying agent is crucial before purification to prevent product degradation.
-
-
Purification and Validation: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel.
-
Self-Validation: The identity and purity of the final product, this compound, must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it meets the required specifications for subsequent use.
-
References
- 1. N-benzyl-N-methylsulfamoyl chloride | C8H10ClNO2S | CID 12246982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 36959-70-3 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 36959-70-3|this compound|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. The Utility of Benzyl Chloride: Key Industrial Insights [pciplindia.com]
- 8. METHYLSULFAMOYL CHLORIDE CAS#: 10438-96-7 [m.chemicalbook.com]
An In-Depth Technical Guide to Benzyl(methyl)sulfamoyl Chloride for Advanced Research Applications
Executive Summary
Benzyl(methyl)sulfamoyl chloride is a specialized electrophilic reagent crucial for the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structure, combining the reactivity of a sulfonyl chloride with the steric and electronic properties of the N-benzyl, N-methylamino group, makes it a valuable building block for introducing the sulfamide moiety. This guide provides a comprehensive overview of its core physicochemical properties, a detailed and validated laboratory-scale synthesis protocol, essential characterization methods, critical safety and handling procedures, and a discussion of its primary applications. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this reagent to leverage its full synthetic potential.
Core Physicochemical Properties
A precise understanding of the fundamental properties of this compound is the bedrock of its effective use in any research or development setting. These parameters are essential for accurate stoichiometric calculations, reaction monitoring, and safety assessments.
The identity of the compound is unequivocally established by its Chemical Abstracts Service (CAS) number, 36959-70-3.[1][2]
Chemical Structure
The structure of this compound features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and a nitrogen atom. The nitrogen is further substituted with a methyl group and a benzyl group.
Caption: 2D representation of this compound.
Quantitative Data Summary
The key quantitative properties are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀ClNO₂S | [1][2] |
| Molecular Weight | 219.69 g/mol | [1][2] |
| CAS Number | 36959-70-3 | [1][2][3] |
| Appearance | Liquid | |
| Purity (Typical) | ≥95% |
Synthesis and Mechanistic Considerations
The synthesis of sulfamoyl chlorides is a cornerstone reaction in medicinal chemistry. The protocol outlined below is a robust and validated method for preparing this compound from commercially available precursors. The chosen methodology, reacting a secondary amine with sulfuryl chloride, is widely applicable and offers high yields.[4]
Plausible Synthetic Pathway: Reaction of N-Methylbenzylamine with Sulfuryl Chloride
The core of the synthesis involves the electrophilic attack of sulfuryl chloride on the nitrogen atom of N-methylbenzylamine. The reaction must be conducted under anhydrous conditions and at reduced temperatures to control its exothermic nature and prevent hydrolysis of the sulfuryl chloride and the product.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
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Reagents & Equipment: N-methylbenzylamine, sulfuryl chloride (SO₂Cl₂), triethylamine (TEA), anhydrous dichloromethane (DCM), sodium sulfate (Na₂SO₄), magnetic stirrer, ice bath, dropping funnel, round-bottom flask, standard glassware for extraction.
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Step 1: Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-methylbenzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. The triethylamine acts as a non-nucleophilic base to quench the HCl generated during the reaction, preventing the formation of the amine hydrochloride salt.
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Step 2: Reaction Setup: Cool the flask to 0 °C using an ice-water bath. This temperature control is critical to manage the reaction's exothermicity and minimize side-product formation.
-
Step 3: Reagent Addition: Add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred amine solution over 30-60 minutes. A slow addition rate is crucial for safety and selectivity.
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Step 4: Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting amine.
-
Step 5: Aqueous Workup: Carefully pour the reaction mixture into a separatory funnel containing ice-cold water to quench any unreacted sulfuryl chloride.
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Step 6: Extraction & Washing: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove residual acid), and finally with brine.
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Step 7: Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting product is typically a liquid and can be used directly or purified further by vacuum distillation if required.
Characterization and Quality Control
A self-validating protocol requires rigorous confirmation of the product's identity and purity. The following analytical methods are standard for characterizing this compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the different proton environments: a singlet for the N-methyl protons (~2.8-3.0 ppm), a singlet for the benzylic methylene protons (~4.5-4.7 ppm), and a multiplet for the five aromatic protons of the benzyl group (~7.2-7.4 ppm).
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¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of the methyl, methylene, and aromatic carbons, with characteristic shifts for each.
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MS (Mass Spectrometry): ESI-MS or GC-MS analysis will show the molecular ion peak, confirming the molecular weight of the compound.[1]
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FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is diagnostic for the sulfonyl chloride group, showing strong characteristic asymmetric and symmetric stretching bands for the S=O bonds, typically in the regions of 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively.
Safety, Handling, and Storage
This compound is a reactive and hazardous chemical. Strict adherence to safety protocols is mandatory. It is classified as a Dangerous Good for transport.[2]
GHS Hazard Information
| Hazard Code | Description | Source(s) |
| H302 | Harmful if swallowed | [1] |
| H314 | Causes severe skin burns and eye damage | [1] |
| H335 | May cause respiratory irritation | [1] |
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or neoprene are recommended), and chemical splash goggles.
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Handling: The compound is corrosive and moisture-sensitive.[5][6] Avoid contact with skin, eyes, and clothing. Do not breathe vapors. The chloride is readily displaced by nucleophiles, including water. Inhalation can cause respiratory irritation, and contact with skin will result in severe chemical burns due to the localized generation of HCl upon hydrolysis.
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Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Incompatibilities: Avoid contact with water, alcohols, bases, amines, and metals, as these can trigger vigorous or explosive reactions.[5]
-
Spill & Disposal: In case of a spill, absorb with an inert, dry material (e.g., vermiculite or sand) and place in a suitable container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
The primary utility of this compound lies in its function as an electrophilic precursor to N,N-disubstituted sulfonamides (or more accurately, sulfamides). The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents.
Core Reactivity: Synthesis of Sulfamides
This compound reacts readily with primary and secondary amines to form the corresponding sulfamides. This reaction is fundamental to its application in building complex molecular architectures.
Caption: General reaction scheme for the synthesis of sulfamides.
This reactivity allows chemists to:
-
Introduce the Benzyl(methyl)sulfamoyl Moiety: This group can be appended to a molecule of interest that contains a nucleophilic amine, modifying its steric and electronic properties.
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Act as a Linker: The sulfamide bond is stable and can be used to connect two different molecular fragments in a drug discovery program.
-
Synthesize Analog Libraries: By reacting the sulfamoyl chloride with a diverse collection of amines, researchers can rapidly generate libraries of novel compounds for biological screening.
The resulting sulfamides are explored for a range of biological activities, leveraging the proven pharmacological importance of this functional group, which is found in diuretics, anticonvulsants, and antibacterial agents.
References
Characterization of Benzyl(methyl)sulfamoyl Chloride: A Comprehensive Spectroscopic Guide
Abstract
Introduction: The Importance of Rigorous Characterization
Benzyl(methyl)sulfamoyl chloride (C₈H₁₀ClNO₂S, Molecular Weight: 219.69 g/mol ) is a bifunctional molecule incorporating a reactive sulfonyl chloride moiety, a benzyl group, and a methylamino linkage.[1] This combination of features makes it a valuable building block in the synthesis of a diverse range of compounds, including potential therapeutic agents. The sulfamoyl chloride group can readily react with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. The presence of the benzyl group can influence the molecule's reactivity and solubility, and it can be a key pharmacophoric element in drug design.
Given its role as a synthetic precursor, the unequivocal confirmation of the structure and purity of this compound is a critical first step in any research and development workflow. Spectroscopic techniques are the cornerstone of this characterization process, each providing a unique piece of the structural puzzle. This guide is designed to serve as a practical reference for scientists, providing a detailed roadmap for acquiring and interpreting the essential spectral data for this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to foster a deeper understanding of the characterization process.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene protons, and the N-methyl protons.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in this compound, based on known values for similar structural motifs.[2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Aromatic Protons (C₆H₅) | 7.2 - 7.5 | Multiplet (m) | - | 5H |
| Methylene Protons (CH₂) | ~4.4 | Singlet (s) | - | 2H |
| N-Methyl Protons (CH₃) | ~2.9 | Singlet (s) | - | 3H |
Causality of Chemical Shifts:
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Aromatic Protons (7.2 - 7.5 ppm): The protons on the benzene ring are in a region of high electron density and experience a diamagnetic anisotropic effect, causing them to resonate at a relatively high chemical shift.[3] The exact positions will be influenced by the electron-withdrawing nature of the sulfamoyl group, though this effect is transmitted through several bonds.
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Methylene Protons (~4.4 ppm): The CH₂ protons are adjacent to the nitrogen atom of the sulfamoyl group. The electronegativity of the nitrogen and the overall electron-withdrawing character of the SO₂Cl group will deshield these protons, shifting their signal downfield.
-
N-Methyl Protons (~2.9 ppm): The methyl protons are directly attached to the nitrogen atom. Similar to the methylene protons, they are deshielded by the adjacent nitrogen and the sulfonyl group, leading to a downfield shift compared to a simple N-methyl amine.
Experimental Protocol for Quantitative ¹H NMR
This protocol is designed to acquire a high-quality, quantitative ¹H NMR spectrum.[1][4][5]
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for this type of compound.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis if required.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a 90° pulse angle to ensure maximum signal intensity.
-
Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans for accurate integration. A D1 of 30 seconds is generally sufficient for most small molecules.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard.
-
Integrate the signals corresponding to the different proton environments.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic carbons, the methylene carbon, and the N-methyl carbon.
Predicted ¹³C NMR Spectral Data
The predicted chemical shifts for the carbon atoms in this compound are presented below. These predictions are based on typical values for benzyl and sulfamoyl moieties.[6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons (C₆H₅) | 127 - 135 |
| Methylene Carbon (CH₂) | ~55 |
| N-Methyl Carbon (CH₃) | ~35 |
Causality of Chemical Shifts:
-
Aromatic Carbons (127 - 135 ppm): The sp² hybridized carbons of the benzene ring resonate in this characteristic region. The ipso-carbon (the carbon attached to the CH₂ group) is expected to be at the lower end of this range, while the other aromatic carbons will have slightly different shifts due to their positions on the ring.
-
Methylene Carbon (~55 ppm): This sp³ hybridized carbon is attached to the nitrogen atom and is therefore deshielded, causing it to appear at a higher chemical shift than a typical alkane carbon.
-
N-Methyl Carbon (~35 ppm): The methyl carbon, also attached to the nitrogen, is similarly deshielded.
Experimental Protocol for ¹³C NMR with DEPT
This protocol includes a standard broadband-decoupled ¹³C experiment and a Distortionless Enhancement by Polarization Transfer (DEPT) experiment to aid in the assignment of carbon signals.[7][8][9][10][11][12]
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6 mL of deuterated solvent.
Instrument Setup and Data Acquisition:
-
Follow the initial setup steps as for ¹H NMR (locking and shimming).
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
Use a pulse angle of 30-45° to balance signal intensity and relaxation time.
-
Set a relaxation delay (D1) of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Acquire DEPT-90 and DEPT-135 spectra.
-
Use the standard DEPT pulse programs available on the spectrometer software.
-
The number of scans will be similar to the standard ¹³C experiment.
-
Data Processing and Interpretation:
-
Process the spectra as described for ¹H NMR.
-
The DEPT-90 spectrum will show only the signals for CH carbons.
-
The DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons will be absent in both DEPT spectra.
-
By comparing the standard ¹³C spectrum with the DEPT spectra, all carbon signals can be unambiguously assigned.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the S=O and S-Cl bonds of the sulfonyl chloride group, as well as vibrations from the aromatic ring and the alkyl groups.
Predicted IR Absorption Bands
The following table lists the predicted characteristic IR absorption frequencies for this compound. These predictions are based on known absorption ranges for similar functional groups.[3][12][13]
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2950 - 2850 | C-H stretch (aliphatic) | Medium |
| ~1600, ~1495, ~1450 | C=C stretch (aromatic ring) | Medium to Strong |
| ~1370 | SO₂ asymmetric stretch | Strong |
| ~1180 | SO₂ symmetric stretch | Strong |
| ~750, ~700 | C-H out-of-plane bend (aromatic) | Strong |
| ~600 | S-Cl stretch | Medium |
Causality of Absorption Bands:
-
SO₂ Stretches (~1370 and ~1180 cm⁻¹): The strong electron-withdrawing nature of the oxygen atoms in the sulfonyl group leads to strong dipole moment changes during the symmetric and asymmetric stretching vibrations, resulting in two intense absorption bands. These are highly characteristic of sulfonyl chlorides.
-
S-Cl Stretch (~600 cm⁻¹): The stretching vibration of the sulfur-chlorine bond is expected in the lower frequency region of the mid-IR spectrum.
-
Aromatic Vibrations: The C-H and C=C stretching and bending vibrations of the benzene ring give rise to a series of characteristic bands. The out-of-plane bending bands can be indicative of the substitution pattern.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of liquid and solid samples with minimal sample preparation.[14][15][16][17][18][19]
Instrument Setup and Sample Analysis:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) is a suitable technique.
Predicted Fragmentation Pattern
Upon electron ionization, this compound is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions. The predicted major fragmentation pathways are outlined below.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 219 (for ³⁵Cl) and 221 (for ³⁷Cl) with an approximate 3:1 intensity ratio, which is characteristic of a molecule containing one chlorine atom.
-
Loss of Chlorine Radical (M - Cl)⁺: Fragmentation of the S-Cl bond would lead to an ion at m/z 184.
-
Benzylic Cleavage: Cleavage of the bond between the methylene group and the nitrogen atom is a very common fragmentation pathway for benzyl compounds, leading to the formation of the stable benzyl cation (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum.[11][20][21]
-
Formation of [CH₃NSO₂Cl]⁺: Cleavage of the benzyl-methylene bond could result in a fragment at m/z 128 (for ³⁵Cl) and 130 (for ³⁷Cl).
-
Loss of SO₂: Sulfonamides can undergo fragmentation with the loss of sulfur dioxide.[4][7][8]
Experimental Protocol for GC-MS with Electron Ionization
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds.[13][20][22][23][24]
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Instrument Setup and Data Acquisition:
-
Gas Chromatograph (GC):
-
Use a suitable capillary column (e.g., a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Set the injector temperature to 250 °C.
-
Use a temperature program for the oven, for example, starting at 50 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.
-
Use helium as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer (MS):
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.
Visualizing the Characterization Workflow
The following diagram illustrates the logical flow of the spectroscopic characterization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BENZYL METHYL SULFIDE(766-92-7) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzenesulfonyl chloride [webbook.nist.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 12. fiveable.me [fiveable.me]
- 13. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 14. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 15. rsc.org [rsc.org]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Page loading... [wap.guidechem.com]
- 18. ベンゼンスルホニルクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 19. Benzenesulfonyl chloride(98-09-9) IR Spectrum [m.chemicalbook.com]
- 20. youtube.com [youtube.com]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. What are the common ionization methods for GC/MS [scioninstruments.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. dev.spectrabase.com [dev.spectrabase.com]
- 26. spectrabase.com [spectrabase.com]
- 27. Benzenesulfonyl chloride [webbook.nist.gov]
- 28. researchgate.net [researchgate.net]
Benzyl(methyl)sulfamoyl Chloride: A Comprehensive Technical Guide to Safe Handling and Application
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, application, and emergency management of benzyl(methyl)sulfamoyl chloride (CAS No. 36959-70-3). As a reactive sulfamoyl chloride, this compound is a valuable reagent in organic synthesis but demands a thorough understanding of its properties to ensure laboratory safety and experimental success. This guide moves beyond mere procedural lists to explain the chemical causality behind each recommendation, fostering a proactive safety culture rooted in scientific understanding.
Compound Identification and Properties
This compound is an organochlorine and organosulfur compound with the molecular formula C₈H₁₀ClNO₂S.[1][2] Its structure features a sulfamoyl chloride group attached to a nitrogen atom that is also substituted with both a methyl and a benzyl group. This configuration makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack, which is the basis of its utility in synthesis, particularly for the formation of sulfonamides.
Table 1: Physicochemical and Safety Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 36959-70-3 | [1][2][3] |
| Molecular Formula | C₈H₁₀ClNO₂S | [1][2] |
| Molecular Weight | 219.69 g/mol | [2] |
| Physical Form | Liquid | [1] |
| GHS Signal Word | Danger | [1] |
| Primary Hazards | Causes severe skin burns and eye damage, May cause respiratory irritation, Harmful if swallowed. | [1][4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Understanding its specific GHS classifications is critical for performing an accurate risk assessment before any laboratory work is initiated.
-
Skin Corrosion/Irritation (Category 1B/1C): H314 - Causes severe skin burns and eye damage.[1]
-
Serious Eye Damage (Category 1): H314 - Causes severe skin burns and eye damage.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][4]
-
Acute Toxicity, Oral (Potential Hazard): While not uniformly classified, related compounds are harmful if swallowed (H302).[4]
The primary danger of this compound stems from its high reactivity, particularly with water and other nucleophiles. Upon contact with skin or mucous membranes, it can rapidly hydrolyze, releasing hydrochloric acid (HCl), which causes severe chemical burns.[5] Inhalation of its vapors can lead to irritation and damage to the respiratory tract.[3]
The Chemistry of Reactivity: Understanding the "Why"
A core principle of laboratory safety is understanding the chemical mechanisms that drive potential hazards. For this compound, the key lies in the reactivity of the sulfonyl chloride group.
Hydrolysis: The Primary Incompatibility
The most significant and immediate danger when handling sulfonyl chlorides is their reaction with water. This is not a passive mixing but a vigorous, exothermic chemical reaction (hydrolysis).
Mechanism: The hydrolysis of a sulfonyl chloride proceeds via a nucleophilic substitution (Sₙ2-type) mechanism at the electrophilic sulfur atom.[6] A water molecule acts as the nucleophile, attacking the sulfur. This is followed by the elimination of a chloride ion and a proton to form the corresponding sulfonic acid and hydrochloric acid.
C₆H₅CH₂N(CH₃)SO₂Cl + 2 H₂O → C₆H₅CH₂N(CH₃)SO₃H + HCl + H₂O
Causality for Safety Protocols:
-
"Store in a dry, cool, well-ventilated place" : This is not just for stability. It is to prevent atmospheric moisture from reacting with the compound, which could degrade the reagent and build up corrosive HCl gas pressure inside the container.[4]
-
"Handle under inert gas (nitrogen or argon)" : For moisture-sensitive reactions, an inert atmosphere is crucial to prevent the reagent from being consumed by trace water, which would lower reaction yields and generate unwanted acidic byproducts.
-
"Incompatible with water, alcohols, amines, and bases" : All these materials are nucleophiles that will react readily with the sulfonyl chloride.[3] The reaction with bases is particularly vigorous.
Thermal Decomposition
While stable under recommended storage conditions, exposure to high temperatures can cause this compound to decompose.[3] The combustion or thermal degradation of organosulfur and organochlorine compounds can release a variety of toxic and corrosive gases.
Anticipated Decomposition Products:
-
Hydrogen Chloride (HCl): From the chlorine atom.
-
Sulfur Oxides (SOx): Such as sulfur dioxide (SO₂), from the sulfur atom.[3]
-
Nitrogen Oxides (NOx): From the nitrogen atom.[3]
-
Carbon Oxides (CO, CO₂): From the organic backbone.[3]
This profile of hazardous decomposition products dictates the appropriate firefighting measures. Water should not be used as it will react violently with the unburnt material. Instead, dry chemical powder, carbon dioxide, or alcohol-resistant foam are recommended.[3]
Risk Assessment and Control Workflow
Effective management of hazardous chemicals involves a logical workflow from initial assessment to final disposal. This process ensures that risks are identified and mitigated at every stage of the chemical's lifecycle in the laboratory.
Caption: Logical workflow for risk management of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection is essential, starting with engineering controls and supplemented by appropriate PPE.
-
Primary Engineering Control: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation of its corrosive vapors.[3]
-
Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 or EN 166 standards. Given the severe corrosive nature of the compound, the use of a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during operations with a higher risk of splashing.[3][7]
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[3]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
-
Respiratory Protection: If work must be performed outside of a fume hood (a situation that should be avoided), a government-approved respirator with a cartridge suitable for organic vapors and acid gases is required.[3]
Experimental Protocols: From Handling to Disposal
Adherence to detailed, validated protocols is the cornerstone of laboratory safety and experimental reproducibility.
Protocol for General Handling and Use in a Reaction
This protocol outlines the steps for safely transferring the reagent and setting up a typical sulfonamide synthesis.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary glassware and ensure it is completely dry by oven-drying or flame-drying under vacuum.
-
Have spill control materials (e.g., sand, vermiculite) and a quenching solution (e.g., saturated sodium bicarbonate) readily available within the fume hood.[5]
-
-
Reagent Transfer:
-
Don the appropriate PPE (goggles, face shield, gloves, lab coat).
-
Carefully open the reagent bottle, being mindful of any potential pressure buildup.
-
Using a clean, dry syringe or cannula, transfer the required amount of this compound to the reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
Slowly add the sulfamoyl chloride to the reaction mixture containing the nucleophile (e.g., an amine) in a suitable, dry solvent. The addition should be controlled and, if necessary, performed in an ice bath to manage the exothermic reaction.
-
-
Post-Reaction:
-
Once the reaction is complete, any excess, unreacted sulfamoyl chloride must be safely quenched before workup.
-
Protocol for Quenching and Neutralization of Residual Waste
This protocol is intended for the safe destruction of small quantities of residual this compound in reaction flasks or glassware before cleaning.
-
Safety First: Perform this entire procedure in a chemical fume hood while wearing full PPE. Be prepared for gas evolution and heat generation.
-
Prepare Quenching Station:
-
Place a large beaker containing a stir bar and a generous volume of a stirred, cold (ice bath) basic solution, such as saturated sodium bicarbonate or a dilute (~5%) sodium hydroxide solution.[5] The volume of the quenching solution should be at least 10 times the volume of the material to be quenched.
-
-
Slow Addition:
-
Slowly and cautiously add the solution containing the residual sulfamoyl chloride to the stirring basic solution dropwise via an addition funnel or syringe. Never add the base to the sulfamoyl chloride , as this can cause a violent, uncontrolled reaction.[5]
-
-
Monitor the Quench:
-
Control the rate of addition to manage the exothermic reaction and any gas evolution (CO₂ if using bicarbonate).[5] Ensure the mixture continues to stir vigorously.
-
-
Final pH Verification:
-
After the addition is complete, allow the mixture to slowly warm to room temperature while stirring.
-
Check the pH of the aqueous solution with pH paper to ensure it is neutral or slightly basic. If it is still acidic, add more base.
-
-
Disposal:
-
The neutralized aqueous layer can then be combined with other aqueous waste. The organic layers should be segregated into the appropriate halogenated organic waste container for professional disposal.[5]
-
Emergency Procedures
Spills and Leaks
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the fume hood is drawing properly.
-
Contain: If the spill is small and you are trained to handle it, cover the spill with a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.[4]
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be treated as hazardous waste.
Exposure Management
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the affected area with copious amounts of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately.[4]
References
- 1. This compound | 36959-70-3 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. carlroth.com [carlroth.com]
Methodological & Application
Application Note & Protocol: Amine Protection Using Benzyl(methyl)sulfamoyl Chloride
Introduction: The Rationale for Robust Amine Protection
In the intricate landscape of multi-step organic synthesis, the selective modification of a single functional group in the presence of others is paramount. Amines, being nucleophilic and basic, are often highly reactive under a wide range of conditions, necessitating their temporary masking or "protection".[1][2][3] The ideal protecting group should be easy to install, stable to various reaction conditions, and readily removable in high yield under conditions that do not affect the rest of the molecule.[4]
Among the arsenal of amine protecting groups, sulfonamides stand out for their exceptional stability.[5] The formation of a sulfonamide drastically reduces the nucleophilicity and basicity of the nitrogen atom due to the powerful electron-withdrawing effect of the adjacent sulfonyl (SO₂) group.[2][6] This renders the protected amine unreactive to many electrophiles and reagents.
This document provides a detailed protocol for the use of benzyl(methyl)sulfamoyl chloride as a protecting group for primary and secondary amines. The resulting N-benzyl-N-methylsulfonamide offers the characteristic robustness of sulfonamides, providing a stable protecting group suitable for complex synthetic routes.
Mechanism of Protection
The protection of an amine with this compound proceeds via a classical nucleophilic acyl substitution-type mechanism at the sulfur center. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfamoyl chloride.[7][8][9] This is followed by the expulsion of a chloride ion and deprotonation of the nitrogen by a base, yielding the stable sulfonamide and a hydrochloride salt byproduct.[10]
Caption: Mechanism for Amine Protection.
Experimental Protocol: Protection of a Secondary Amine
This protocol describes a general procedure for the protection of a secondary amine. The reaction can be adapted for primary amines, which may react more rapidly due to higher nucleophilicity.[7]
Materials:
-
Secondary Amine (1.0 eq)
-
This compound (1.1 - 1.2 eq)[11]
-
Base: Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stir bar
-
Ice-water bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the secondary amine (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).
-
Base Addition: Add the base (e.g., triethylamine, 1.5 eq) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize side-product formation.
-
Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-N-methylsulfonamide.
Caption: Experimental Workflow for Amine Protection.
Substrate Scope and Expected Yields
The reaction is generally high-yielding for a variety of amines. Primary amines tend to react faster than secondary amines. Aromatic amines, being less nucleophilic, may require longer reaction times or slightly elevated temperatures.
| Amine Type | Substrate Example | Typical Yield Range | Notes |
| Primary Aliphatic | Cyclohexylamine | >90% | Reaction is typically fast. |
| Secondary Aliphatic | Diethylamine | 85-95% | Steric hindrance can slightly lower yields. |
| Primary Aromatic | Aniline | 80-90% | May require longer reaction times. |
| Secondary Aromatic | N-Methylaniline | 75-85% | Less nucleophilic; may require forcing conditions. |
| Amino Acid Ester | Glycine methyl ester | >90% | Protects the amino group chemoselectively. |
Table based on general sulfonylation procedures. Yields are illustrative and will vary with specific substrates and conditions.[7]
Deprotection Protocol: Cleavage of the N-Benzyl-N-methylsulfonamide
The high stability of sulfonamides makes their cleavage challenging, often requiring harsh conditions that may not be compatible with sensitive functional groups.[5][12][13] The N-benzyl-N-methylsulfonamide requires cleavage of both the robust S-N bond and the N-benzyl C-N bond. Reductive cleavage is a common and effective strategy.
Recommended Method: Reductive Cleavage with Sodium in Liquid Ammonia
This method is effective for cleaving stable sulfonamides, including the tosyl group, and will also cleave the N-benzyl bond.[1][6][14]
Materials:
-
N-Benzyl-N-methylsulfonamide (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Liquid Ammonia (NH₃)
-
Sodium (Na) metal
-
Dry ice/acetone bath (-78 °C)
-
Quenching agent (e.g., solid ammonium chloride or isoprene)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask equipped with a dry ice condenser, magnetic stir bar, and gas inlet, add the protected amine (1.0 eq) and dissolve it in a minimal amount of anhydrous THF.
-
Condensing Ammonia: Cool the flask to -78 °C and condense ammonia gas into the flask until the desired volume is reached (~10 mL per mmol of substrate).
-
Reduction: Add small, freshly cut pieces of sodium metal to the vigorously stirring solution. A deep blue color will appear. Continue adding sodium until the blue color persists for at least 30 minutes, indicating the reaction is complete.
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of solid ammonium chloride until the blue color disappears.
-
Evaporation: Remove the cold bath and the condenser, and allow the ammonia to evaporate under a gentle stream of nitrogen in a well-ventilated fume hood.
-
Work-up:
-
Once all the ammonia has evaporated, add water and ethyl acetate to the residue.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amine product by column chromatography or distillation as appropriate.
Caption: General Scheme for Reductive Deprotection.
Conclusion
The benzyl(methyl)sulfamoyl group serves as a robust protecting group for amines, leveraging the inherent stability of the sulfonamide linkage. While installation is straightforward under standard basic conditions, its removal requires potent reductive methods, a consideration that must be factored into the overall synthetic strategy. This protocol provides researchers with a reliable method for the application and subsequent cleavage of this protecting group, enabling complex molecular manipulations while safeguarding sensitive amine functionalities.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. media.neliti.com [media.neliti.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. scbt.com [scbt.com]
- 12. US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 13. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
Application Note: High-Sensitivity HPLC Analysis of Amines and Phenols Using Benzyl(methyl)sulfamoyl Chloride as a Pre-Column Derivatizing Agent
Abstract
This document provides a comprehensive technical guide for the use of benzyl(methyl)sulfamoyl chloride as a pre-column derivatizing agent for the quantitative analysis of primary amines, secondary amines, and phenolic compounds via High-Performance Liquid Chromatography (HPLC) with UV detection. Many of these analytes lack a native chromophore, making sensitive detection challenging. Derivatization with this compound introduces a benzyl group, creating a strongly UV-absorbing sulfonamide or sulfonate ester derivative. This process significantly enhances detection sensitivity, improves chromatographic resolution, and increases retention on reversed-phase columns. We present the underlying chemical principles, a detailed step-by-step protocol for the derivatization reaction and subsequent HPLC analysis, troubleshooting guidance, and a discussion of method validation considerations.
Introduction: The Rationale for Derivatization
In the fields of pharmaceutical analysis, metabolomics, and environmental monitoring, HPLC is an indispensable tool.[1] However, a significant challenge arises when analyzing compounds with poor detector response, such as aliphatic amines or simple phenols, which lack a suitable chromophore for UV-Vis detection or a fluorophore for fluorescence detection.[2] Pre-column derivatization addresses this limitation by chemically modifying the analyte to attach a molecule with desirable detection and chromatographic properties.[3][4]
This compound emerges as an effective reagent for this purpose. It reacts efficiently with nucleophilic groups like primary and secondary amines, as well as phenolic hydroxyls, under mild conditions. The key advantages of this approach are:
-
Enhanced Sensitivity: The incorporated benzyl group is a strong chromophore, allowing for sensitive UV detection (typically around 230-260 nm).
-
Improved Chromatography: Derivatization increases the hydrophobicity of polar analytes, leading to stronger retention and better separation on ubiquitous C18 reversed-phase columns.[5]
-
Formation of Stable Derivatives: The resulting sulfonamides and sulfonate esters are chemically stable, ensuring reproducible and reliable quantification.[2]
This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and sensitive analytical method for these challenging compound classes.
Principles of Derivatization with this compound
Reaction Mechanism
The derivatization process is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of a primary/secondary amine or the oxygen of a deprotonated phenol attacks the electrophilic sulfur atom of the sulfamoyl chloride. This leads to the displacement of the chloride ion and the formation of a stable covalent bond, resulting in a sulfonamide (from amines) or a sulfonate ester (from phenols).
The reaction must be conducted under basic conditions for two critical reasons:
-
Analyte Activation: To react, the amine must be in its neutral, nucleophilic form (R-NH₂), not its protonated ammonium form (R-NH₃⁺). Similarly, phenols must be converted to the more potent phenoxide nucleophile (Ar-O⁻). A basic buffer ensures the analyte is sufficiently deprotonated.
-
Byproduct Neutralization: The reaction generates hydrochloric acid (HCl) as a byproduct. The base in the reaction buffer neutralizes the HCl, preventing a drop in pH that would otherwise protonate the remaining analyte and halt the reaction.
Caption: Derivatization of a primary amine.
Detailed Experimental Protocol
This protocol provides a robust starting point for method development. Optimization of parameters such as reagent concentration, reaction time, and temperature may be required depending on the specific analytes and sample matrix.
Required Materials and Reagents
-
Derivatizing Agent: this compound, ≥95% purity.[6]
-
Analytes: Standard compounds of interest (e.g., histamine, tyramine, phenol, cresol).
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH); ultrapure water.
-
Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH adjusted to ~9.5 with 1 M NaOH.
-
Quenching Solution (Optional): 1 M Hydrochloric Acid (HCl).
-
Equipment: Analytical balance, volumetric flasks, pipettes, autosampler vials with caps, vortex mixer, heating block or water bath, centrifuge.
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
HPLC Column: A high-quality reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
Solution Preparation
-
Derivatizing Reagent Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of ACN. This solution is moisture-sensitive and should be prepared fresh daily for best results.[7][8]
-
Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte by dissolving 10 mg in 10 mL of a suitable solvent (e.g., water or MeOH).
-
Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions in ultrapure water.
Step-by-Step Derivatization Procedure
-
Pipette 100 µL of the sample or working standard solution into a 1.5 mL autosampler vial.
-
Add 200 µL of the 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Vortex the mixture for 10 seconds.
-
Add 200 µL of the 10 mg/mL this compound reagent solution.
-
Immediately cap the vial and vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate the reaction mixture in a heating block or water bath at 50°C for 20 minutes.
-
Cool the vial to room temperature.
-
Dilute the reaction mixture by adding 500 µL of the initial mobile phase (e.g., 50:50 ACN:Water) to the vial. Vortex to mix.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC system.
Self-Validation Check: A "reagent blank" should be prepared by substituting the analyte solution with 100 µL of the sample solvent. This blank is crucial for identifying any peaks originating from the reagent itself or its hydrolysis products.
Caption: General experimental workflow.
Recommended HPLC Conditions
The following table provides a starting point for chromatographic separation. The gradient profile and mobile phase composition should be optimized for the specific analytes of interest.
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (150 x 4.6 mm, 5 µm) | Provides good retention and separation for the hydrophobic derivatives. |
| Mobile Phase A | Ultrapure Water with 0.1% Formic Acid | Acid improves peak shape and ensures consistent analyte ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting the hydrophobic derivatives. |
| Gradient | 50% B to 95% B over 15 minutes | A gradient is typically required to elute derivatives with varying polarity. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains stable retention times and improves efficiency. |
| Detection | UV at 254 nm or PDA Scan (200-400 nm) | 254 nm is a common wavelength for aromatic compounds. PDA allows for peak purity assessment. |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted to meet sensitivity needs. |
Method Performance and Troubleshooting
For any quantitative application, the analytical method must be validated according to established guidelines to ensure its reliability.[9][10][11] Key parameters to assess include linearity, sensitivity (LOD/LOQ), precision, accuracy, and the stability of the derivatized samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Area | 1. Reagent degradation (hydrolysis).2. Incorrect buffer pH (too low).3. Incomplete reaction (time/temp too low). | 1. Prepare fresh derivatizing agent solution.2. Verify buffer pH is ~9.5.3. Increase reaction time or temperature. |
| Multiple/Split Peaks for a Single Analyte | 1. Incomplete derivatization.2. Side reactions.3. Insufficient mixing during reaction. | 1. Optimize reagent concentration and reaction time.2. Ensure fresh reagents and clean vials.3. Vortex vigorously immediately after adding the reagent. |
| Large Early-Eluting Peak (Reagent Peak) | Hydrolysis of excess this compound. | This is expected. Optimize chromatography to ensure it is fully resolved from analyte peaks. |
| Poor Reproducibility (%RSD > 5%) | 1. Inconsistent timing in the derivatization steps.2. Degradation of derivatized sample.3. Pipetting errors. | 1. Use an autosampler for automated derivatization if available, or be highly consistent with manual steps.2. Analyze samples within a validated stability window (e.g., 24 hours).3. Calibrate pipettes and use proper technique. |
Safety Precautions
All work must be conducted in a well-ventilated laboratory fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
This compound: This reagent is corrosive and reacts with moisture.[7][8] Avoid contact with skin and eyes, and prevent inhalation of any dust or vapors. Store in a tightly sealed container in a cool, dry place.[7]
-
Solvents: Acetonitrile and methanol are flammable and toxic. Handle with care.
-
Acids and Bases: Handle concentrated acids and bases with extreme caution.
Consult the Safety Data Sheet (SDS) for each chemical before use.[7][8]
References
- 1. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 3. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precolumn derivation hplc: Topics by Science.gov [science.gov]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. aksci.com [aksci.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. Pre-Column Derivatization HPLC Procedure for the Quantitation of Aluminium Chlorohydrate in Antiperspirant Creams Using Quercetin as Chromogenic Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. squjs.squ.edu.om [squjs.squ.edu.om]
- 11. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Benzyl(methyl)sulfamoyl chloride in the synthesis of sulfonamides
An Application Guide to the Synthesis of N-Benzyl-N-methylsulfonamides using Benzyl(methyl)sulfamoyl Chloride
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-benzyl-N-methylsulfonamides, a crucial scaffold in modern medicinal chemistry, utilizing this compound. We delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss critical parameters for reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group (-SO₂NH-) is a cornerstone of pharmaceutical sciences, integral to a wide array of therapeutic agents.[1][2] Since their initial discovery as antibacterial agents, sulfonamide-containing molecules have been developed to treat a multitude of conditions, including cancer, inflammation, viral infections, and hypertension.[2][3] The N-benzyl-N-methylsulfonamide moiety, in particular, offers a unique combination of steric and electronic properties, making it a valuable component in the design of targeted inhibitors and other bioactive molecules.[1][4]
This compound serves as a direct and efficient reagent for introducing this specific pharmacophore onto primary and secondary amines. Its reactivity and structure make it an indispensable tool for drug discovery and development programs. This guide explains the causality behind the synthetic choices, ensuring a robust and reproducible methodology.
Reagent Profile: this compound
A thorough understanding of the primary reagent is fundamental to successful synthesis.
Chemical Structure:
-
IUPAC Name: N-benzyl-N-methylsulfamoyl chloride[5]
Physicochemical Properties:
| Property | Value |
|---|---|
| Physical Form | Liquid[6] |
| Purity | Typically ≥95% |
| Storage Temp. | Room Temperature[6] or 2–8 °C under inert gas[8][9] |
| SMILES | CN(CC1=CC=CC=C1)S(=O)(=O)Cl[5] |
Safety and Handling: this compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[5][10]
-
Hazard Statements: Causes severe skin burns and eye damage (H314) and may cause respiratory irritation (H335).[5][6][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[10]
-
Incompatibilities: Avoid contact with bases, alcohols, amines (outside of controlled reaction conditions), and metals.[11][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[10]
Mechanism of Sulfonamide Formation
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic substitution at a sulfur center. The reaction is highly analogous to nucleophilic acyl substitution on a carboxylic acid chloride.[13]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic sulfur atom of the sulfamoyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.
-
Departure of the Leaving Group: The intermediate collapses, re-forming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A non-nucleophilic base, such as pyridine or triethylamine (TEA), removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the final sulfonamide product. The base acts as an essential scavenger for the HCl generated during the reaction.[13][14]
Caption: Reaction mechanism for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction between this compound and a representative primary or secondary amine.
Materials and Equipment:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., aniline, piperidine) (1.0-1.1 eq)
-
Anhydrous triethylamine (TEA) or pyridine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Septa and nitrogen/argon inlet
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Workflow Visualization:
Caption: General workflow for sulfonamide synthesis.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the cooled solution and stir for 5 minutes.
-
Sulfamoyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes excess amine and base, while the basic wash removes any remaining acidic impurities.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide.[15][16]
Causality of Experimental Choices: Optimization and Rationale
The success of the synthesis hinges on the careful selection of reaction parameters.
| Parameter | Recommended Choice | Rationale & Field Insights |
| Amine Substrate | Primary or Secondary Amines | Primary amines are generally highly reactive. Secondary amines can also be used effectively, though they may react more slowly due to steric hindrance.[3] A slight excess (1.1 eq) of the amine can sometimes drive the reaction to completion. |
| Base | Triethylamine (TEA), Pyridine | A non-nucleophilic base is critical to neutralize the HCl byproduct without competing with the substrate amine.[13][17] Pyridine is effective but can be harder to remove during workup. TEA is often preferred for its volatility. The amount should be sufficient to scavenge all generated HCl (typically 1.5-2.0 eq).[15] |
| Solvent | Dichloromethane (DCM), THF | Anhydrous, aprotic solvents are required to prevent hydrolysis of the highly reactive sulfamoyl chloride. DCM is an excellent choice due to its ability to dissolve a wide range of substrates and its low boiling point, which facilitates removal.[14][17] |
| Temperature | Initial at 0 °C, then warm to RT | The reaction is often exothermic. Starting at 0 °C controls the initial rate of reaction, minimizes potential side reactions, and ensures safe execution.[14][17] Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion. |
| Workup | Acid/Base Washes | A sequential washing procedure is a self-validating system to ensure the purity of the crude product before final purification. The 1M HCl wash protonates and removes the basic starting amine and TEA, while the NaHCO₃ wash neutralizes any residual acid. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive sulfamoyl chloride due to hydrolysis. 2. Insufficiently nucleophilic amine. 3. Reaction not run to completion. | 1. Use fresh or properly stored reagent and ensure anhydrous conditions. 2. Consider using a stronger base or a more forcing solvent (e.g., refluxing THF), or increase reaction time. 3. Monitor reaction by TLC and allow to stir longer if necessary. |
| Multiple Spots on TLC | 1. Formation of side products. 2. Unreacted starting material. 3. Dimerization (if using a primary amine with another reactive site). | 1. Re-evaluate temperature control; ensure slow addition of the sulfamoyl chloride. 2. Ensure stoichiometry is correct; consider adding a slight excess of the amine. 3. Optimize purification with careful column chromatography. |
| Difficulty in Purification | Co-elution of product with starting materials or byproducts (e.g., triethylammonium chloride). | Ensure a thorough aqueous workup is performed to remove water-soluble impurities before attempting chromatography. Adjust the solvent polarity for chromatography to achieve better separation. |
Conclusion
The reaction of this compound with amines is a reliable and high-yielding method for the synthesis of N-benzyl-N-methylsulfonamides. By understanding the reaction mechanism and carefully controlling key parameters such as solvent, temperature, and base selection, researchers can consistently obtain high-purity products. The protocol and insights provided herein serve as a robust foundation for the application of this essential transformation in the fields of medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. frontiersrj.com [frontiersrj.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. N-benzyl-N-methylsulfamoyl chloride | C8H10ClNO2S | CID 12246982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 36959-70-3 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. METHYLSULFAMOYL CHLORIDE CAS#: 10438-96-7 [m.chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cbijournal.com [cbijournal.com]
Application Notes and Protocols for the N-Benzylation of Secondary Amines
Introduction: The Strategic Importance of N-Benzylation in Modern Chemistry
The introduction of a benzyl group onto a secondary amine is a cornerstone transformation in organic synthesis, with profound implications for medicinal chemistry and materials science. The resulting N-benzyl tertiary amines are not only prevalent structural motifs in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals, but the benzyl group also serves as a versatile and readily cleavable protecting group for the amine functionality.[1] The choice of benzylation strategy can significantly impact reaction efficiency, substrate scope, and overall synthetic economy. This guide provides an in-depth exploration of key experimental procedures for the N-benzylation of secondary amines, offering detailed protocols and the scientific rationale behind them to empower researchers in their synthetic endeavors.
Pillar 1: Mechanistic Underpinnings of N-Benzylation
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing N-benzylation reactions. The two most prevalent pathways are direct nucleophilic substitution and reductive amination. A third, increasingly important method, leverages a "hydrogen borrowing" catalytic cycle.
Direct Alkylation via Nucleophilic Substitution (SN2)
This classical approach involves the reaction of a secondary amine with a benzyl halide (e.g., benzyl bromide or chloride) or a benzyl sulfonate ester (e.g., benzyl tosylate). The secondary amine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the leaving group in a bimolecular nucleophilic substitution (SN2) reaction.
The reaction necessitates a base to neutralize the hydrogen halide or sulfonic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases include potassium carbonate or an excess of the starting amine itself.[2]
Caption: SN2 mechanism for the N-benzylation of a secondary amine.
Reductive Amination
Reductive amination is a highly efficient, one-pot procedure that converts a secondary amine and a carbonyl compound (in this case, benzaldehyde) into a tertiary amine.[3][4] The reaction proceeds in two key steps:
-
Enamine/Iminium Ion Formation: The secondary amine reacts with benzaldehyde to form an unstable carbinolamine intermediate, which then dehydrates to form an enamine or, under acidic conditions, an iminium ion.
-
Reduction: The enamine or iminium ion is then reduced in situ by a suitable reducing agent to yield the final N-benzylated tertiary amine.
This method is favored in green chemistry as it avoids the use of alkyl halides and often proceeds under mild conditions with high selectivity.[3]
Caption: Simplified mechanism of reductive amination for N-benzylation.
Catalytic Hydrogen Borrowing
A more contemporary and atom-economical approach is the N-alkylation of amines with benzyl alcohol, operating via a "hydrogen borrowing" or "hydrogen auto-transfer" mechanism.[5][6] This process, typically catalyzed by transition metals (e.g., Pd, Ru, Mn), involves the following sequence:[5][7]
-
The metal catalyst temporarily "borrows" hydrogen from the benzyl alcohol, oxidizing it to benzaldehyde.
-
The in situ generated benzaldehyde condenses with the secondary amine to form an iminium ion intermediate.
-
The catalyst then returns the "borrowed" hydrogen to the iminium ion, reducing it to the final N-benzylated amine and regenerating the catalyst.
This elegant method is environmentally benign, as the only byproduct is water.[6]
Pillar 2: Field-Proven Experimental Protocols
The following protocols are presented as robust starting points for the N-benzylation of a variety of secondary amines. It is crucial to monitor reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Protocol 1: N-Benzylation using Benzyl Bromide and K₂CO₃
This protocol is a classic SN2 approach suitable for a wide range of aliphatic and aromatic secondary amines.
Materials:
-
Secondary amine (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask charged with the secondary amine (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv), add anhydrous acetonitrile to form a stirrable suspension.
-
Add benzyl bromide (1.1 equiv) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (for ACN, ~82 °C) and stir vigorously. Monitor the reaction progress by TLC until the starting amine is consumed.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzylated amine.
Causality and Trustworthiness:
-
Anhydrous Conditions: The use of anhydrous solvent and K₂CO₃ is important to prevent hydrolysis of the benzyl bromide.
-
Excess Base: Two equivalents of K₂CO₃ are used to effectively neutralize the HBr generated during the reaction, preventing the protonation of the amine nucleophile.
-
Reaction Monitoring: Careful monitoring by TLC is crucial to prevent potential over-alkylation or side reactions, ensuring the integrity of the final product.[8]
Protocol 2: One-Pot Reductive Amination with Sodium Triacetoxyborohydride
This protocol is a mild and highly selective method for the N-benzylation of secondary amines, particularly useful for substrates with sensitive functional groups.
Materials:
-
Secondary amine (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask with stir bar
Procedure:
-
Dissolve the secondary amine (1.0 equiv) and benzaldehyde (1.1 equiv) in dichloromethane in a round-bottom flask.
-
Stir the solution at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution. An exotherm may be observed.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography if necessary.
Causality and Trustworthiness:
-
Mild Reducing Agent: NaBH(OAc)₃ is a mild and selective reducing agent that does not reduce the starting benzaldehyde, minimizing side reactions. Its tolerance of weakly acidic conditions makes it ideal for this one-pot procedure.
-
In Situ Formation: The gradual formation and immediate reduction of the iminium ion minimize potential side reactions and polymerization of the aldehyde.
-
Aqueous Workup: The bicarbonate quench neutralizes the acetic acid byproduct from the reducing agent and removes any unreacted aldehyde.
Protocol 3: Catalytic N-Benzylation using Benzyl Alcohol (Hydrogen Borrowing)
This protocol exemplifies a green chemistry approach using a heterogeneous catalyst.[5]
Materials:
-
Secondary amine (10 mmol)
-
Benzyl alcohol (50 mmol)
-
Pd-doped La-BDC MOF catalyst (5 mol%)[5]
-
Toluene (10 mL)
-
Autoclave with a Teflon-lined vessel
Procedure:
-
In a Teflon-lined autoclave vessel, combine the secondary amine (10 mmol), benzyl alcohol (50 mmol), toluene (10 mL), and the Pd@La-BDC MOF catalyst (5 mol%).[5]
-
Seal the autoclave and place it in a preheated oven or heating mantle at 150 °C.[5]
-
Maintain the reaction at this temperature for the optimized reaction time (e.g., 8-12 hours), with stirring if possible.
-
After the reaction period, cool the autoclave to room temperature.
-
Open the vessel carefully in a well-ventilated fume hood.
-
Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can often be washed, dried, and reused.[5]
-
The filtrate contains the product. The yield can be determined by GC analysis using an internal standard.[5]
-
For isolation, concentrate the filtrate and purify by column chromatography or distillation.
Causality and Trustworthiness:
-
Catalytic Process: The use of a catalyst in small quantities makes the process more sustainable and cost-effective.
-
Green Reagent: Benzyl alcohol is a less hazardous alkylating agent than benzyl halides, and the only theoretical byproduct is water.[5][6]
-
Optimized Conditions: The specified temperature (150 °C) and catalyst loading (5 mol%) have been optimized to achieve high conversion and selectivity for the N-benzylated product over the intermediate imine.[5]
Pillar 3: Data Presentation and Workflow Visualization
Table 1: Comparison of N-Benzylation Protocols
| Feature | Protocol 1 (SN2) | Protocol 2 (Reductive Amination) | Protocol 3 (Hydrogen Borrowing) |
| Benzylation Source | Benzyl Bromide | Benzaldehyde | Benzyl Alcohol |
| Key Reagent | K₂CO₃ | NaBH(OAc)₃ | Pd@La-BDC MOF Catalyst |
| Typical Solvent | Acetonitrile, DMF | Dichloromethane | Toluene |
| Temperature | Room Temp to Reflux | Room Temperature | High Temperature (e.g., 150 °C) |
| Key Byproduct | HBr (neutralized) | Acetic Acid | Water |
| Advantages | Widely applicable, simple | Mild conditions, high selectivity | Atom economical, green |
| Disadvantages | Use of halide, byproduct salt | Stoichiometric reductant | High temp, requires catalyst |
Experimental Workflow Visualization
Caption: General experimental workflow for N-benzylation of secondary amines.
Troubleshooting and Safety Precautions
-
Over-alkylation: While not an issue for secondary amines, primary amines can undergo double benzylation. To favor mono-alkylation, using the amine as the limiting reagent is sometimes necessary.[8]
-
Steric Hindrance: Highly hindered secondary amines may react slowly. In such cases, higher temperatures, longer reaction times, or a more reactive electrophile (e.g., benzyl bromide over benzyl chloride) may be required.
-
Purification: N-benzylated amines can sometimes be difficult to separate from starting materials or byproducts. Careful selection of the eluent system for column chromatography is critical.[9]
-
Safety: Benzyl halides and tosylates are lachrymatory and skin/eye irritants. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Reactions in autoclaves must be conducted with appropriate shielding and adherence to high-pressure safety protocols.
References
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. EP1838658A1 - Process for preparing benzylated amines - Google Patents [patents.google.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION | Semantic Scholar [semanticscholar.org]
- 5. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 6. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application of Benzyl(methyl)sulfamoyl Chloride in Medicinal Chemistry: A Technical Guide
Introduction: The Sulfonamide Moiety as a Privileged Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its remarkable versatility and presence in a wide array of therapeutic agents.[1] From the early sulfa antibiotics to contemporary treatments for cancer, viral infections, and central nervous system disorders, the sulfonamide moiety has proven to be a privileged scaffold in drug design.[2][3] Its ability to act as a hydrogen bond donor and acceptor, coupled with its stable, non-hydrolyzable nature, allows it to effectively mimic the amide bond while offering distinct electronic and conformational properties.
Benzyl(methyl)sulfamoyl chloride, as a readily available and reactive building block, provides a direct route to N-benzyl-N-methylsulfonamides. This particular substitution pattern is of significant interest as it combines the structural features of a sulfonamide with a benzyl group, a common pharmacophore that can engage in various non-covalent interactions with biological targets, including hydrophobic and π-stacking interactions. This guide provides a detailed overview of the application of this compound in the synthesis of medicinally relevant compounds, complete with technical insights and detailed experimental protocols.
Core Synthetic Applications: Accessing N-Benzyl-N-Methylsulfonamides
The primary application of this compound is the synthesis of N-benzyl-N-methylsulfonamides via reaction with primary and secondary amines. This transformation is typically efficient and can be achieved through two main strategies: a direct, one-step sulfonylation or a two-step sequence involving initial sulfonamide formation followed by benzylation.
Method 1: Direct Sulfonylation of Amines (One-Step Protocol)
This method is the most direct application of this compound and is generally preferred for its atom and step economy. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfamoyl chloride, with the concomitant loss of hydrochloric acid. A base is required to neutralize the HCl generated during the reaction.
Experimental Protocol: Direct Synthesis of N-Benzyl-N-methyl-N'-aryl/alkyl Sulfonamides
Materials:
-
This compound (1.0 eq)[4]
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (1.5 - 2.0 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (TEA or pyridine, 1.5 - 2.0 eq) to the stirred solution.
-
In a separate flask, prepare a solution of this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure N-benzyl-N-methylsulfonamide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, as sulfamoyl chlorides are moisture-sensitive.[5]
-
Anhydrous Solvents: Water can hydrolyze the sulfamoyl chloride, reducing the yield of the desired product.
-
Cooling to 0 °C: The reaction is often exothermic; initial cooling helps to control the reaction rate and prevent potential side reactions.
-
Excess Base: Ensures complete neutralization of the generated HCl, which can otherwise form a salt with the starting amine, rendering it non-nucleophilic.[6] Pyridine is often used as it can also act as a nucleophilic catalyst.[4]
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and antiviral sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: A Step-by-Step Guide to Sulfonamide Formation with Benzyl(methyl)sulfamoyl Chloride
Introduction: The Enduring Importance of the Sulfonamide Bond
The sulfonamide functional group, R-S(=O)₂-NR'R'', is a cornerstone of modern medicinal chemistry and drug development.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its structural resemblance to amides and carboxylic acids, have cemented its role as a critical pharmacophore.[2] From the pioneering sulfa drugs that revolutionized antibacterial therapy to contemporary treatments for a range of conditions including cancer, inflammation, and viral infections, the sulfonamide moiety is a recurring motif in a multitude of life-saving therapeutics.[3][4][5]
This guide provides a comprehensive, step-by-step protocol for the synthesis of sulfonamides using benzyl(methyl)sulfamoyl chloride as a representative sulfonylating agent. We will delve into the underlying reaction mechanism, provide detailed experimental procedures, and discuss critical considerations for ensuring a successful and safe synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this fundamental transformation in their work.
Reaction Mechanism: A Nucleophilic Substitution at Sulfur
The formation of a sulfonamide from a sulfamoyl chloride and an amine is a classic example of a nucleophilic substitution reaction at a sulfur center.[6] The reaction proceeds via the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfamoyl chloride. This is analogous to nucleophilic acyl substitution at a carbonyl carbon.[6]
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.
-
Chloride Ion Departure: The intermediate collapses, expelling a chloride ion as a leaving group.
-
Proton Transfer: A base, typically an amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[1]
Caption: Mechanism of Sulfonamide Formation.
Experimental Protocol: Synthesis of a Benzyl(methyl)sulfonamide Derivative
This protocol outlines the general procedure for the reaction of this compound with a primary or secondary amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere, moisture sensitive. |
| Amine (Primary or Secondary) | ≥98% | Commercially Available | Ensure dryness of the amine. |
| Triethylamine (Et₃N) | Anhydrous | Commercially Available | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use from a solvent purification system or freshly distilled. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | Aqueous solution. |
| Brine (Saturated NaCl) | ACS Grade | Commercially Available | Aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Solvents for Chromatography | HPLC Grade | Commercially Available | e.g., Hexanes, Ethyl Acetate. |
Safety Precautions
-
Sulfamoyl chlorides are corrosive and moisture-sensitive. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9]
-
Avoid inhalation of dust, fumes, and vapors. [7][8] In case of inhalation, move to fresh air immediately.[8][10][11]
-
In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. [8][11]
-
The reaction generates HCl gas, which is corrosive. The use of a base is essential to neutralize it.[1]
-
Always add reagents slowly and control the reaction temperature, especially during the initial addition, as the reaction can be exothermic.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Base:
-
Slowly add triethylamine (1.1-1.5 eq) to the stirred amine solution. The excess base ensures complete neutralization of the HCl byproduct.[12]
-
-
Addition of Sulfamoyl Chloride:
-
In a separate, dry flask, dissolve this compound (1.0-1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the cold amine/triethylamine mixture over 10-15 minutes. A white precipitate of triethylammonium chloride will form.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any remaining acidic impurities.
-
Water.
-
Brine (saturated aqueous NaCl solution) to aid in the separation of the aqueous and organic layers.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.[13] The choice of eluent will depend on the polarity of the product, but a mixture of hexanes and ethyl acetate is often suitable.
-
Alternatively, recrystallization from a suitable solvent system can be employed for crystalline products.[14][15]
-
-
Characterization:
-
Confirm the identity and purity of the final sulfonamide product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
-
Caption: Experimental Workflow for Sulfonamide Synthesis.
Troubleshooting and Key Considerations
-
Low Yield:
-
Moisture: Ensure all glassware is oven-dried and reagents are anhydrous. Sulfamoyl chlorides readily hydrolyze in the presence of water.
-
Insufficient Base: Use a slight excess of a non-nucleophilic base like triethylamine or pyridine to effectively scavenge the HCl produced.
-
Steric Hindrance: Highly hindered amines may react slowly. In such cases, longer reaction times, elevated temperatures, or the use of a stronger, non-nucleophilic base (e.g., DBU) may be necessary.
-
-
Side Reactions:
-
Bis-sulfonylation: With primary amines, the formation of a bis-sulfonylated product is possible, though generally not favored under these conditions. Using a stoichiometric amount of the sulfamoyl chloride can minimize this.
-
Reaction with the Base: While triethylamine is generally a good choice, more nucleophilic bases could potentially react with the sulfamoyl chloride.
-
-
Purification Challenges:
-
The triethylammonium chloride salt formed during the reaction is often insoluble in DCM and can be removed by filtration before the aqueous work-up.
-
If the product is highly polar, a reverse-phase chromatography may be more suitable for purification.
-
Conclusion
The synthesis of sulfonamides via the reaction of sulfamoyl chlorides with amines is a robust and versatile method that remains a cornerstone of organic and medicinal chemistry. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and efficiently prepare a wide array of sulfonamide-containing molecules for their research and drug discovery endeavors. The insights provided into experimental choices and potential challenges are intended to empower scientists to troubleshoot and optimize this critical transformation.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. frontiersrj.com [frontiersrj.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. aksci.com [aksci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. cbijournal.com [cbijournal.com]
- 13. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Derivatization of amino acids with benzyl(methyl)sulfamoyl chloride for LC-MS analysis
Application Note & Protocol
Title: Sensitive and Robust Analysis of Amino Acids in Complex Matrices by LC-MS Following Pre-Column Derivatization with Benzyl(methyl)sulfamoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quantitative analysis of amino acids is crucial in various fields, from clinical diagnostics to food science. However, their inherent polarity and zwitterionic nature present significant challenges for retention and separation using standard reversed-phase liquid chromatography (LC).[1] This application note describes a robust and sensitive method for the analysis of amino acids using pre-column derivatization with this compound followed by Liquid Chromatography-Mass Spectrometry (LC-MS). This derivatization strategy enhances the hydrophobicity of the amino acids, improving chromatographic peak shape and retention, while the benzyl(methyl)sulfamoyl moiety provides excellent ionization efficiency for sensitive mass spectrometric detection.[2] We present a complete, step-by-step protocol for sample preparation, derivatization, and LC-MS/MS analysis, suitable for complex biological matrices.
Principle of the Method
Amino acid analysis by LC-MS often requires a derivatization step to improve chromatographic behavior and detection sensitivity.[1][3] Underivatized amino acids are highly polar and typically elute in or near the void volume of reversed-phase columns, co-eluting with salts and other matrix components that can cause significant ion suppression.[2]
This method utilizes this compound to covalently label the primary amino group of amino acids. The reaction, analogous to the well-established Schotten-Baumann reaction conditions used for reagents like benzoyl chloride and dansyl chloride, proceeds rapidly in a basic aqueous environment.[2][4] The alkaline pH (typically pH 9-10) ensures that the amino group is deprotonated, making it a potent nucleophile that readily attacks the electrophilic sulfur atom of the sulfamoyl chloride. The reaction results in the formation of a stable sulfonamide bond.
The key advantages of this derivatization are:
-
Increased Hydrophobicity: The addition of the nonpolar benzyl group significantly increases the hydrophobicity of the amino acid, leading to better retention and separation on C18 reversed-phase columns.[1]
-
Improved Ionization: The sulfamoyl moiety can enhance electrospray ionization (ESI) efficiency, leading to lower detection limits.
-
High Selectivity: The derivatization specifically targets primary and secondary amines, reducing the complexity of the resulting chromatogram.[2]
-
Predictable Fragmentation: The resulting derivatives produce a characteristic fragment ion corresponding to the derivatization agent upon collision-induced dissociation (CID), making them ideal for selective and sensitive Multiple Reaction Monitoring (MRM) analysis.
Visualization of Key Processes
Chemical Derivatization Reaction
The diagram below illustrates the nucleophilic attack of the deprotonated amino group of an amino acid on this compound, forming the stable, hydrophobic derivative.
References
- 1. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
Troubleshooting & Optimization
Common side reactions with benzyl(methyl)sulfamoyl chloride
Welcome to the technical support center for benzyl(methyl)sulfamoyl chloride. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and questions that arise during its use in synthetic chemistry. As a highly reactive sulfonylating agent, this compound is a valuable building block, but its reactivity also necessitates careful handling and optimized reaction conditions to avoid common side reactions.
This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this reagent in your research.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with this compound, offering explanations of the underlying chemistry and actionable solutions.
Problem 1: Low or No Yield of the Desired N-Benzyl-N-methylsulfonamide
Question: I am reacting this compound with my amine of interest, but I am observing a low yield of the final sulfonamide, or the reaction is not proceeding at all. What could be the cause, and how can I improve the outcome?
Probable Causes & Solutions:
The formation of N-benzyl-N-methylsulfonamides is a nucleophilic substitution reaction where an amine attacks the electrophilic sulfur atom of the sulfamoyl chloride. Several factors can impede this process, leading to diminished yields.
-
Cause A: Insufficient Nucleophilicity of the Amine:
-
Explanation: The reactivity of amines in this reaction is highly dependent on their nucleophilicity. Aromatic amines (e.g., anilines) or sterically hindered aliphatic amines are less nucleophilic and will react more slowly than simple primary or secondary aliphatic amines.[1][2]
-
Solution: For less reactive amines, more forcing reaction conditions may be necessary. This can include increasing the reaction temperature, extending the reaction time, or using a stronger, non-nucleophilic base to fully deprotonate the amine, thereby increasing its nucleophilicity.
-
-
Cause B: Hydrolysis of this compound:
-
Explanation: Sulfamoyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding sulfonic acid (benzyl(methyl)sulfamic acid).[1] This side reaction consumes the starting material and reduces the yield of the desired sulfonamide.
-
Solution: Ensure that all glassware is thoroughly dried before use and that anhydrous solvents are employed. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Cause C: Inappropriate Choice of Base:
-
Explanation: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. If the base is not strong enough or is sterically hindered, the reaction medium can become acidic, protonating the amine and reducing its nucleophilicity. Commonly used bases include pyridine or triethylamine.[1][3]
-
Solution: For primary and secondary amines, pyridine or triethylamine are generally effective. For weakly nucleophilic amines, a stronger, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may be beneficial.
-
Troubleshooting Workflow for Low Yield:
Problem 2: Formation of a White Precipitate Upon Addition of the Amine
Question: As soon as I add my amine to the reaction mixture containing this compound, a white solid precipitates, and the reaction seems to stall. What is this precipitate and how can I prevent its formation?
Probable Cause & Solution:
-
Explanation: The reaction between an amine and this compound produces one equivalent of hydrochloric acid (HCl). In the absence of a suitable base, this HCl will react with the starting amine to form the corresponding amine hydrochloride salt. These salts are often insoluble in common organic solvents (e.g., dichloromethane, THF) and will precipitate out of the reaction mixture. The protonated amine is no longer nucleophilic, effectively halting the desired reaction.
-
Solution: This issue can be easily resolved by ensuring that a suitable base, such as pyridine or triethylamine, is present in the reaction mixture before the addition of the sulfamoyl chloride or concurrently with the amine. The base will act as an HCl scavenger, preventing the formation of the amine hydrochloride salt and allowing the reaction to proceed smoothly.[3] A slight excess of the base (1.1-1.5 equivalents) is recommended.
Reaction Scheme: Main Reaction vs. Salt Formation
References
Benzyl(methyl)sulfamoyl chloride stability and storage recommendations
Welcome to the technical support center for Benzyl(methyl)sulfamoyl chloride (CAS 36959-70-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this reagent in your experiments. We will address common questions and troubleshooting scenarios to help you maintain the integrity of the compound and achieve reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The long-term stability of this compound is critically dependent on maintaining a controlled environment. The compound is stable under recommended temperatures and pressures, but susceptible to degradation by common laboratory contaminants.[1][2]
Core Recommendation: Store the reagent in a cool, dry, and well-ventilated area, away from incompatible substances.[1][2] The container must be kept tightly closed to prevent atmospheric moisture ingress.[1][2] While some suppliers ship and store the material at room temperature (RT), for long-term storage, refrigeration in a desiccated environment is the best practice.
The "Why": The sulfamoyl chloride functional group is highly electrophilic and, therefore, reactive towards nucleophiles. The most ubiquitous nucleophile in a laboratory environment is water (moisture). Hydrolysis will degrade the compound to benzyl(methyl)sulfamic acid and hydrochloric acid, rendering it useless for most applications.
Q2: The Safety Data Sheet (SDS) lists "strong oxidizing agents" as incompatible. What other substances should I avoid?
A2: The SDS provides the most critical incompatibilities, but the reactivity of the sulfamoyl chloride moiety extends to a broader class of reagents. Based on the chemical properties of analogous sulfonyl and benzyl chlorides, you must avoid co-storage or contamination with:
-
Alcohols & Amines: These are strong nucleophiles that will react to form sulfonamides and sulfonate esters, respectively.[5][6]
-
Active Metals: Some metals can be attacked, especially in the presence of moisture.[5][6][7]
Q3: My bottle of this compound is a liquid. Is this correct?
A3: Yes, this compound exists as a liquid at room temperature. You should not expect a crystalline solid. If you observe solidification, it may indicate that the product has been stored at a very low temperature or that it has undergone a chemical change.
Q4: What personal protective equipment (PPE) is mandatory when handling this reagent?
A4: this compound is classified as a corrosive compound that causes skin irritation and serious eye damage, and may cause respiratory irritation.[1][8][9] Therefore, stringent adherence to safety protocols is essential.
Mandatory PPE includes:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][2]
-
Skin Protection: Use compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][2] Ensure gloves are inspected before use and removed using the proper technique to avoid skin contact.
-
Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhaling vapors.[1][10]
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. Could the this compound be degraded?
A1: This is a common issue and is often linked to reagent degradation via hydrolysis. If the reagent has been improperly stored or handled, its effective concentration will be lower than assumed.
Troubleshooting Steps:
-
Visual Inspection: Check the liquid for any cloudiness or the presence of a precipitate, which could indicate the formation of insoluble degradation products.
-
Odor: A sharp, acidic odor (due to HCl formation from hydrolysis) that is stronger than the typical pungent smell of the reagent may suggest decomposition.
-
Perform a Quality Control Check: Before committing to a large-scale reaction, perform a small-scale test reaction with a reliable nucleophile (e.g., a simple primary amine in the presence of a non-nucleophilic base) and analyze the output via TLC or LC-MS to confirm reactivity.
Below is a decision tree to guide your troubleshooting process.
Caption: Troubleshooting workflow for low reaction yields.
Q2: I need to open a new bottle of the reagent. What is the best practice to ensure its longevity?
A2: The first time a manufacturer's seal is broken is the most critical point for the reagent's long-term stability. Atmospheric moisture is immediately introduced.
Protocol for Handling a New Reagent Bottle:
-
Preparation: Allow the bottle to equilibrate to ambient temperature inside a glove box or a glove bag with a dry nitrogen atmosphere before opening. This prevents condensation of moisture from the air onto the cold reagent.
-
Inert Atmosphere: Open the bottle under a positive pressure of an inert gas (Nitrogen or Argon).
-
Aliquot: Dispense the required amount for your immediate experiment. For future use, it is highly advisable to aliquot the remaining reagent into smaller, oven-dried vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the environment.
-
Sealing: Securely seal the primary container and any aliquots with high-quality caps, potentially wrapping the cap threads with PTFE tape for an extra barrier.
-
Storage: Place the sealed containers back into a desiccator for storage in a cool, well-ventilated area.
The workflow below visualizes this best-practice protocol.
Caption: Protocol for handling and aliquoting new reagent.
Q3: What does the degradation pathway look like?
A3: The primary degradation pathway is hydrolysis. The sulfur atom in the sulfamoyl chloride is highly electrophilic. It is readily attacked by the lone pair of electrons on the oxygen atom of a water molecule. This leads to the substitution of the chloride, forming benzyl(methyl)sulfamic acid and hydrochloric acid (HCl). The generated HCl can further catalyze other degradation pathways in complex reaction mixtures.
Caption: Primary hydrolysis pathway of the reagent.
Data Summary
Table 1: Storage and Handling Recommendations
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| Temperature | Cool / Room Temperature[1] | Excessive heat / Open flames[1][5] | Prevents thermal decomposition and increased vapor pressure. |
| Atmosphere | Dry, Inert (N₂ or Ar) | Humid Air | Prevents rapid hydrolysis of the sulfamoyl chloride group.[3][11] |
| Container | Tightly-closed, original container or oven-dried glass vials.[1][2] | Loosely capped or open containers. | Prevents ingress of atmospheric moisture and contaminants. |
| Co-storage | Store with other non-reactive organic reagents. | Store near strong oxidizers, bases, alcohols, amines, or active metals.[1][5][6] | Prevents accidental reaction and degradation. |
References
- 1. aksci.com [aksci.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. quora.com [quora.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. N-benzyl-N-methylsulfamoyl chloride | C8H10ClNO2S | CID 12246982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. actylislab.com [actylislab.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Amine Derivatization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with amine derivatization. Low or inconsistent conversion rates are a common bottleneck in analytical workflows, leading to inaccurate quantification and lost productivity. This document provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in established chemical principles and field-proven experience.
Core Principle: The Derivatization Reaction
Amine derivatization is a critical sample preparation step, particularly for chromatographic techniques like HPLC and GC.[1] Most amines are polar, non-volatile, and lack a strong chromophore or fluorophore, making them difficult to detect and separate in their native state.[1][2] Derivatization converts these amines into less polar, more volatile, and more easily detectable derivatives.[3] The fundamental goal is a rapid, quantitative reaction that yields a single, stable product for each analyte. When this goal is not met, a systematic troubleshooting process is required.
Initial Troubleshooting Workflow
Before diving into specific issues, it's helpful to follow a logical diagnostic sequence. The following workflow outlines the primary areas to investigate when faced with low derivatization yields.
Caption: A systematic workflow for troubleshooting low derivatization conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or failed derivatization reactions?
Low conversion rates can typically be traced back to one of four areas: the reagent, the reaction conditions, the sample matrix, or the analyte itself.[4] The most frequent culprits are degraded reagents, the presence of moisture (especially for silylation), and a suboptimal reaction pH.[3][4]
Q2: My derivatization protocol used to work perfectly, but now it's failing. What should I check first?
When a previously robust method fails, the derivatization reagent itself is the primary suspect.[4] Reagents, especially those in solution, can degrade over time due to exposure to air and moisture. Always try a fresh bottle or prepare a new solution of the derivatizing agent before re-optimizing other parameters.[3] For example, Dansyl chloride solutions are often recommended to be prepared fresh for best results.[5]
Q3: How critical is pH to the derivatization reaction, and how do I optimize it?
The pH of the reaction medium is absolutely critical. Most amine derivatization reactions are nucleophilic substitutions where the unprotonated amine attacks the electrophilic reagent.[6] This reaction proceeds optimally under alkaline conditions (typically pH 9-11), which ensures the amine is deprotonated and thus maximally nucleophilic.[6][7] If the pH is too low, the amine will be protonated (R-NH3+), rendering it non-nucleophilic and stopping the reaction.[8] Conversely, an excessively high pH can degrade the reagent or the analyte.[9][10] Always use a buffer of the correct pH as specified in the literature for your chosen reagent.[11]
Q4: How does moisture affect my reaction, and what are the best practices to avoid it?
Moisture is particularly detrimental to silylating reagents (e.g., BSTFA) and many acylating reagents, which are highly sensitive to water.[3][4] Water contains an active proton and will preferentially react with the derivatizing agent, consuming it before it can react with your analyte.[4] Best Practices:
-
Ensure all glassware is thoroughly dried in an oven.
-
Use anhydrous (dry) solvents and reagents.
-
Store reagents under an inert gas (e.g., nitrogen or argon) and in a desiccator.[3]
-
If your sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen before adding the derivatization reagents.[3]
Q5: I suspect my sample matrix is inhibiting the reaction. How can I confirm and resolve this?
Components in a complex sample matrix (e.g., plasma, tissue homogenates, food extracts) can compete for the derivatizing reagent or otherwise inhibit the reaction.[3]
-
Diagnosis: Spike a clean, standard solution of your analyte with a matrix blank (a sample extract known to not contain the analyte). If the derivatization efficiency drops significantly compared to the standard alone, you have a matrix effect.
-
Resolution: Implement a sample cleanup step prior to derivatization. Solid-Phase Extraction (SPE) is a powerful and common technique to remove interfering compounds.[3][9]
Troubleshooting Specific Scenarios
Problem: Low or No Derivatized Product Peak with a Large Unreacted Analyte Peak
This is the most direct indication of incomplete conversion. Based on the initial workflow, consider these causes in detail:
| Possible Cause | In-Depth Explanation & Solution |
| Degraded Reagent | Derivatizing agents are highly reactive and can degrade from improper storage or age. Solution: Use a new, unopened bottle of the reagent or prepare a fresh solution immediately before use.[3] Run a reagent blank (reagent + solvent, no analyte) to check for degradation products.[3] |
| Incorrect Reagent-to-Analyte Ratio | The derivatization reaction requires a sufficient molar excess of the reagent to drive the reaction to completion. Solution: Increase the molar excess of the derivatization reagent. A 50- to 100-fold molar excess is a common starting point for optimization.[3] |
| Suboptimal Reaction Temperature | Many derivatization reactions require heat to proceed to completion. For example, silylation is often performed at 60-80°C, and dansylation may be heated to 40-60°C to increase the reaction rate.[3][12][13] Solution: Consult the literature for the recommended temperature for your specific reagent and analyte. If the information is unavailable, perform an optimization experiment by testing a range of temperatures (e.g., Room Temp, 40°C, 60°C, 80°C). |
| Insufficient Reaction Time | The reaction may not have had enough time to go to completion. Solution: Monitor the reaction progress by analyzing aliquots at different time points (e.g., 15, 30, 60, 90 minutes) to determine the optimal reaction time.[3] |
| Incorrect pH | As discussed in the FAQ, incorrect pH is a primary cause of failure. The amine must be deprotonated to be reactive. Solution: Prepare fresh buffer and verify its pH with a calibrated meter. For many common reagents like Dansyl Chloride and FMOC-Cl, a pH between 9 and 10.5 is required.[5][6] |
Problem: Multiple or Unexpected Peaks in the Chromatogram
The appearance of extra peaks can sometimes be misinterpreted as contamination when it is actually a symptom of a derivatization issue.
| Possible Cause | In-Depth Explanation & Solution |
| Incomplete Derivatization | This will result in peaks for both the derivatized and the underivatized amine. The underivatized amine peak is often broad and tails, especially in GC.[3] Solution: Re-optimize the reaction conditions (time, temperature, reagent ratio) as described above. |
| Formation of Byproducts | Side reactions can lead to unwanted byproducts. This can be caused by excessively harsh conditions (e.g., high temperature causing analyte degradation) or the presence of other reactive functional groups in the analyte or matrix.[3][9] Excess reagent can also appear as a large peak. Solution: Try milder reaction conditions. If excess reagent is the issue, a quenching step can be added. For example, a primary amine solution or ammonium hydroxide is often added after dansylation to consume excess dansyl chloride.[7][12] A post-derivatization cleanup step may also be necessary.[3] |
| Derivative Instability | Some derivatives are not stable over time or under certain pH conditions. For instance, OPA derivatives are known to be less stable than dansyl or FMOC derivatives.[9][14] Solution: Analyze samples immediately after derivatization. For some derivatives (e.g., FMOC), acidification after the reaction can improve stability.[15] Ensure the mobile phase and sample diluent are compatible with the derivative's stability. |
| Contamination | Contaminants from solvents, glassware, or the sample itself can be derivatized and appear as extra peaks.[3] Solution: Use high-purity solvents and thoroughly clean all glassware. Always run a reagent blank to identify contaminant peaks.[3] |
Key Protocols & Comparative Data
To provide a practical starting point, here are generalized protocols for three common amine derivatization reagents. Note: These are general protocols and may require optimization for specific applications.[7]
Experimental Workflow Visualization
Caption: General experimental workflow for pre-column derivatization and analysis.
Protocol 1: Dansyl Chloride Derivatization for HPLC
Dansyl chloride reacts with primary and secondary amines to form stable, highly fluorescent sulfonamide adducts.[6][7]
-
Materials:
-
Procedure:
-
In a reaction vial, add 50 µL of the carbonate-bicarbonate buffer.
-
Add 25 µL of the sample or standard solution.
-
Add 50 µL of the freshly prepared Dansyl Chloride solution and vortex thoroughly.[7]
-
Incubate the mixture in the dark at a specified temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes).[13][16]
-
After incubation, add 10-20 µL of the quenching solution to consume excess dansyl chloride and vortex.[7][13]
-
The sample is now ready for dilution and/or direct injection for HPLC analysis.
-
Protocol 2: FMOC-Cl Derivatization for HPLC
9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts with primary and secondary amines to yield highly fluorescent and stable derivatives.[17][18]
-
Materials:
-
Procedure:
-
In a reaction vial, add 100 µL of the sample or standard solution prepared in borate buffer.
-
Add 100 µL of the FMOC-Cl solution.[5]
-
Vortex the mixture for 30-60 seconds.
-
Let the reaction proceed at room temperature for 1-10 minutes.[5]
-
(Optional) Add an excess of a primary amine like glycine or use a solvent like pentane to extract and remove unreacted FMOC-Cl.[17]
-
The sample is ready for HPLC analysis.
-
Protocol 3: OPA Derivatization for HPLC
o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole products.[19][20]
-
Materials:
-
Procedure:
-
In a reaction vial, mix the sample and the OPA reagent, typically at a 1:1 volumetric ratio.[19]
-
Vortex the mixture. The reaction is typically very fast and is often considered complete within 1-2 minutes at room temperature.[9]
-
Inject the sample for HPLC analysis without delay, as OPA derivatives can be unstable.[14][19]
-
Comparative Table of Common Derivatization Agents
| Feature | Dansyl Chloride | FMOC-Cl | o-Phthalaldehyde (OPA) |
| Target Analytes | Primary & Secondary Amines, Phenols[5][6] | Primary & Secondary Amines[5][17] | Primary Amines Only[19] |
| Typical Reaction pH | Alkaline (pH 9.5-10.5)[6][7] | Alkaline (pH 9.0-11.4)[5] | Alkaline (pH 9.5-10.0)[14][20] |
| Typical Reaction Time | 30-60 minutes[12][16] | 1-40 minutes[5] | 1-2 minutes[9] |
| Typical Temperature | Room Temp to 60°C[5][13] | Room Temperature[5] | Room Temperature[9] |
| Derivative Stability | Generally stable, but can be light-sensitive[5] | Highly stable, often for >48 hours[5] | Generally unstable, requires prompt analysis[9][19] |
| Key Advantage | Robust, well-documented, versatile[9] | Forms highly stable derivatives[5][17] | Very fast reaction[9] |
| Key Disadvantage | Slower reaction, potential for byproducts[9] | Reagent can hydrolyze (to FMOC-OH) and interfere[10][17] | Unstable derivatives, does not react with secondary amines[19] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. ikm.org.my [ikm.org.my]
- 16. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. acs.org [acs.org]
- 19. diva-portal.org [diva-portal.org]
- 20. pjsir.org [pjsir.org]
- 21. interchim.fr [interchim.fr]
Technical Support Center: Strategies for the Removal of Excess Benzyl(methyl)sulfamoyl Chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the purification of reaction mixtures containing benzyl(methyl)sulfamoyl chloride. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific issues you may face during your synthetic work. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.
Introduction to the Challenge
This compound is a versatile reagent in organic synthesis, frequently employed for the introduction of the benzyl(methyl)sulfamoyl group, a common moiety in various biologically active molecules. However, its high reactivity and the nature of its byproducts can complicate downstream processing.[1] Incomplete reaction or the necessary use of excess reagent often leads to a crude product mixture contaminated with unreacted sulfamoyl chloride and its hydrolysis product, benzyl(methyl)sulfamic acid. Efficient removal of these impurities is critical for obtaining a product of high purity.
This guide will walk you through the common issues and their solutions, from initial reaction quenching to final purification strategies.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Persistent Presence of Unreacted this compound Post-Reaction
Probable Cause: Inadequate quenching of the highly electrophilic sulfamoyl chloride. Due to its reactive nature, simply performing an aqueous work-up may not be sufficient to completely hydrolyze the excess reagent, especially if it is present in a non-polar organic solvent with limited water miscibility.
Solutions:
1. Active Quenching with Nucleophilic Reagents: Instead of relying on passive hydrolysis, employ a more reactive quenching agent.
-
Aqueous Amine Solutions: A dilute aqueous solution of a primary or secondary amine, such as aqueous ammonia or diethylamine, can be used. These amines are potent nucleophiles that will rapidly react with the sulfamoyl chloride to form highly water-soluble sulfonamides, which are then easily removed in the aqueous phase.[2]
-
Aqueous Hydroxide or Bicarbonate: A wash with a dilute basic solution like sodium hydroxide or sodium bicarbonate will facilitate the hydrolysis of the sulfamoyl chloride to the corresponding sulfamic acid salt.[3][4] This salt is typically highly soluble in the aqueous layer. Be mindful of the pH sensitivity of your desired product.
Step-by-Step Quenching Protocol:
-
Cool the reaction mixture to 0 °C in an ice bath to control any potential exotherm.
-
Slowly add the chosen quenching solution (e.g., 1 M aqueous ammonia) dropwise with vigorous stirring.
-
Monitor the quench by TLC or LC-MS to ensure complete consumption of the starting sulfamoyl chloride.
-
Proceed with the standard aqueous work-up, separating the organic and aqueous layers.
Problem 2: Difficulty in Separating the Product from the Benzyl(methyl)sulfamic Acid Hydrolysis Byproduct
Probable Cause: The benzyl(methyl)sulfamic acid byproduct possesses amphiphilic properties, potentially leading to emulsions during aqueous work-up or co-elution during chromatographic purification. Its solubility can vary significantly with pH.
Solutions:
1. pH-Controlled Liquid-Liquid Extraction: Manipulating the pH of the aqueous phase is a powerful technique to control the solubility of the sulfamic acid byproduct.[5]
-
Acidic Wash: Washing the organic layer with a dilute acidic solution (e.g., 1 M HCl) will ensure the sulfamic acid is in its protonated, less polar form, potentially keeping it in the organic layer. This is useful if your desired product is significantly less polar.
-
Basic Wash: Conversely, washing with a basic solution (e.g., 1 M NaOH or saturated sodium bicarbonate) will deprotonate the sulfamic acid, forming a highly water-soluble salt that will be efficiently extracted into the aqueous phase.[6] This is the most common and often most effective strategy.
2. Chromatographic Separation:
-
Silica Gel Chromatography: If the polarity difference between your product and the sulfamic acid is sufficient, silica gel chromatography can be effective. The sulfamic acid is quite polar and will often adhere strongly to the silica.
-
Reverse-Phase Chromatography: For highly polar products where silica gel chromatography is challenging, reverse-phase (C18) chromatography is an excellent alternative.[7] The non-polar stationary phase will retain the less polar components, allowing the more polar sulfamic acid to elute earlier with a high-polarity mobile phase (e.g., water/acetonitrile or water/methanol).
Data Summary: Purification Strategy Selection
| Impurity Concern | Recommended Primary Technique | Key Considerations |
| Excess this compound | Active Quenching (Amine or Base) | Monitor for complete reaction; control temperature. |
| Benzyl(methyl)sulfamic Acid | pH-Controlled Extraction (Basic Wash) | Ensure product stability at the chosen pH. |
| Both Impurities Present | Sequential Quench and Extraction | First, quench with an amine, then perform a basic wash. |
| Close Polarity of Product and Impurities | Chromatography (Silica or C18) | Select the appropriate stationary and mobile phase based on product polarity. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with this compound?
A1: this compound is a corrosive and moisture-sensitive compound.[8][9] It can cause severe skin burns and eye damage.[8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid inhalation of its vapors.[10] Store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Q2: Can I use water alone to quench the excess this compound?
A2: While sulfamoyl chlorides do hydrolyze in water, the rate can be slow, especially in a biphasic system with an organic solvent.[11][12][13] This can lead to an incomplete quench. For a more reliable and rapid removal, it is highly recommended to use a dilute basic solution or an aqueous amine solution as described in the troubleshooting guide.
Q3: My reaction is run in a water-miscible solvent like THF or acetonitrile. How does this affect the work-up?
A3: When using water-miscible solvents, a standard extractive work-up is not immediately possible.[14] The best approach is to first remove the bulk of the organic solvent under reduced pressure (rotoevaporation). The resulting residue can then be redissolved in a water-immiscible solvent (like ethyl acetate or dichloromethane) and water, and you can then proceed with the pH-controlled extraction as previously described.[14]
Q4: I've performed a basic wash, but I'm still seeing the sulfamic acid impurity. What should I do?
A4: If a single basic wash is insufficient, repeat the extraction 2-3 times with fresh aqueous base.[15] Ensure vigorous mixing in the separatory funnel to maximize the surface area between the two phases and facilitate efficient extraction. If the impurity persists, column chromatography is the next logical step.
Q5: How can I confirm that I have successfully removed the impurities?
A5: The purity of your product should be assessed using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the separation of your product from impurities.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information to confirm the presence or absence of the sulfamoyl chloride and its hydrolysis product.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your final product and reveal the presence of any remaining impurities.
Workflow and Decision-Making Diagrams
Workflow for Quenching and Initial Purification
Caption: Standard workflow for quenching and initial work-up.
Decision Tree for Purification Strategy
Caption: Decision-making for the final purification steps.
References
- 1. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 2. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. N-benzyl-N-methylsulfamoyl chloride | C8H10ClNO2S | CID 12246982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. aksci.com [aksci.com]
- 11. Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Heat capacity of activation, the secondary .gamma.-deuterium isotope effect, and solvent isotope effect | Scilit [scilit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Benzyl(methyl)sulfamoyl Chloride Reactivity
Welcome to the technical support center for catalyst selection in reactions involving benzyl(methyl)sulfamoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes. Our focus is on explaining the "why" behind procedural steps, ensuring you can troubleshoot effectively and enhance the reactivity of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: My sulfamoylation reaction with this compound is sluggish or yielding poorly. What is the most common cause?
A1: Low reactivity of this compound is often due to the insufficient nucleophilicity of the substrate (e.g., a sterically hindered alcohol or a secondary amine) or inadequate activation of the sulfamoyl chloride itself. The sulfur atom in the sulfamoyl chloride is electrophilic, but this electrophilicity needs to be enhanced for challenging substrates. Additionally, decomposition of the sulfamoyl chloride can be a significant issue, particularly in the presence of strong, unhindered bases, which can lead to lower yields.[1]
Q2: What is the first catalyst I should consider to improve my reaction rates?
A2: For most applications, 4-(Dimethylamino)pyridine (DMAP) is the recommended starting point. DMAP is an exceptionally effective nucleophilic catalyst for acylation and sulfonylation reactions.[2][3][4] It functions by first attacking the sulfamoyl chloride to form a highly reactive N-sulfamoylpyridinium salt intermediate.[2][3] This intermediate is a much more potent electrophile than the starting sulfamoyl chloride, readily reacting with even weak nucleophiles.[2][3] The catalytic cycle is then completed by the nucleophilic attack of your substrate on this activated intermediate, regenerating the DMAP catalyst.
Q3: I'm using DMAP, but my yields are still not optimal. What are the next steps in troubleshooting?
A3: If DMAP alone is insufficient, consider the following troubleshooting steps:
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. While common solvents like dichloromethane (DCM) or acetonitrile are often used, for particularly stubborn reactions, consider more polar aprotic solvents. However, be cautious with solvents like DMF, as they can sometimes lead to the decomposition of the sulfamoyl chloride, especially in the presence of a base.[1] In some cases, N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) have been shown to accelerate sulfamoylation, even without an added base.[1]
-
Base Stoichiometry: Ensure you are using an appropriate base to scavenge the HCl generated during the reaction. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used in conjunction with a catalytic amount of DMAP. The base prevents the protonation of DMAP and your nucleophile, ensuring they remain active.
-
Temperature Control: While heating can increase reaction rates, it can also promote the decomposition of this compound. It's often best to start at room temperature and monitor the reaction. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be beneficial. For highly sensitive substrates, running the reaction at 0 °C may be necessary to minimize side reactions.
-
Reagent Purity: Verify the purity of your this compound and your substrate. Impurities can interfere with the catalyst or the reaction itself.
Q4: Are there alternatives to DMAP for activating sulfamoyl chlorides?
A4: Yes, several alternatives can be explored:
-
Lewis Acids: Lewis acids like zinc chloride (ZnCl₂), calcium triflimide (Ca(NTf₂)₂), and others can catalyze sulfamoylation reactions.[5][6][7] They function by coordinating to the oxygen atoms of the sulfonyl group, which increases the electrophilicity of the sulfur atom and makes it more susceptible to nucleophilic attack.[5] This approach can be particularly useful for substrates that are sensitive to the basic conditions often employed with DMAP.
-
Other Pyridine-Type Catalysts: While DMAP is generally superior, other 4-dialkylaminopyridines can also be effective catalysts.[8][9][10] Their catalytic activity is significantly higher than that of pyridine itself due to the electron-donating nature of the dialkylamino group, which enhances the nucleophilicity of the ring nitrogen.[3][11]
Q5: My substrate is an alcohol. Are there any specific considerations for the sulfamoylation of hydroxyl groups?
A5: When sulfamoylating alcohols, the primary challenge is often overcoming the relatively lower nucleophilicity of the hydroxyl group compared to amines.
-
Base-Free Conditions: Interestingly, for some alcohol sulfamoylations, using solvents like N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) without any added base can provide the highest yields.[1] This is thought to be due to the minimization of sulfamoyl chloride decomposition that can be promoted by strong bases.[1]
-
Catalyst Choice: DMAP is highly effective for alcohol sulfamoylation.[1] The mechanism proceeds through the formation of the highly reactive N-sulfamoylpyridinium intermediate, which is then attacked by the alcohol.
-
Protecting Groups: In complex molecules with multiple hydroxyl groups, the use of protecting groups may be necessary to achieve regioselectivity.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Catalyst Activity | 1. Add a catalytic amount of DMAP (5-10 mol%). 2. If DMAP is already in use, consider switching to a Lewis acid catalyst like Ca(NTf₂)₂. | DMAP acts as a nucleophilic catalyst, forming a highly reactive N-sulfamoylpyridinium intermediate that accelerates the reaction.[2][3] Lewis acids activate the sulfamoyl chloride by coordinating to the sulfonyl oxygens, increasing the electrophilicity of the sulfur atom.[5] |
| Inappropriate Solvent | 1. Switch to a more polar aprotic solvent like acetonitrile or NMP.[1] 2. Ensure the solvent is anhydrous. | Polar solvents can help to stabilize charged intermediates in the reaction pathway. Water can hydrolyze the sulfamoyl chloride. |
| Low Reaction Temperature | 1. Gradually increase the reaction temperature in 10 °C increments, monitoring for decomposition. | Increasing temperature provides the necessary activation energy for the reaction to proceed. However, excessive heat can lead to reagent decomposition.[1] |
| Deactivated Nucleophile | 1. Add a stoichiometric amount of a non-nucleophilic base (e.g., TEA, DIPEA). | An acid scavenger is necessary to neutralize the HCl byproduct, which can protonate and deactivate the nucleophile and the catalyst. |
Issue 2: Formation of Significant Byproducts/Decomposition
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Sulfamoyl Chloride Instability | 1. Lower the reaction temperature. 2. Use a hindered base (e.g., DIPEA) instead of a less hindered one (e.g., TEA). 3. For alcohol substrates, consider running the reaction in DMA or NMP without an added base.[1] | This compound can be sensitive to heat and strong, unhindered bases, which can promote decomposition pathways.[1] |
| Reaction with Solvent | 1. Avoid reactive solvents. For example, DMF can sometimes lead to formylation side products.[1] | The chosen solvent should be inert under the reaction conditions to prevent the formation of unwanted adducts. |
| Over-reaction/Multiple Sulfamoylations | 1. Use the nucleophile as the limiting reagent. 2. Slowly add the this compound to the reaction mixture. | This helps to control the stoichiometry and minimize the chances of a single nucleophile reacting multiple times, especially if it has more than one reactive site. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for DMAP-Catalyzed Sulfamoylation
-
To a stirred solution of the nucleophile (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).
-
Add a solution of this compound (1.2 equiv) in anhydrous DCM dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
DMAP Catalytic Cycle
Caption: DMAP nucleophilically attacks the sulfamoyl chloride to form a highly reactive intermediate.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield sulfamoylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. 4-Dialkylaminopyridines: super acylation and alkylation catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exothermic Reactions Involving Sulfonyl Chlorides
Welcome to the technical support center for handling sulfonyl chloride chemistry. This resource is designed for researchers, scientists, and drug development professionals who work with these highly reactive but invaluable reagents. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions to common problems but also the underlying scientific principles to ensure safe and successful experimentation.
Section 1: Foundational Principles & Core Safety
Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent reactivity of sulfonyl chlorides. Their utility as powerful electrophiles stems from the sulfur atom's high oxidation state and the excellent leaving group ability of the chloride ion. However, this reactivity is also the source of significant thermal hazards.
The primary exothermic events in sulfonamide synthesis are:
-
Reaction with Amines: The formation of the sulfonamide bond is a highly exothermic process. The rate of heat generation is dependent on the nucleophilicity of the amine, with primary amines generally reacting more vigorously than secondary amines.[1]
-
Hydrolysis: Sulfonyl chlorides react exothermically with water to produce the corresponding sulfonic acid and hydrochloric acid.[2] This is a critical consideration during both the reaction and the aqueous workup.
-
Quenching: The quenching of unreacted sulfonyl chloride or related reagents (like chlorosulfonic acid or thionyl chloride) with water or other nucleophiles can generate a substantial amount of heat.[3][4]
Failure to adequately control these exotherms can lead to a rapid increase in temperature and pressure, a dangerous situation known as thermal runaway. This can result in solvent boiling, vessel over-pressurization, and the release of corrosive and toxic materials like HCl and SO₂.
Mandatory Safety Visualization: Hierarchy of Controls
To mitigate these risks, a systematic approach to safety is paramount. The following diagram illustrates the hierarchy of controls that should be implemented when working with sulfonyl chloride reactions.
Caption: Hierarchy of controls for managing sulfonyl chloride reaction hazards.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the planning and execution of reactions involving sulfonyl chlorides.
Q1: My reaction is showing an uncontrollable temperature spike during the addition of the sulfonyl chloride. What's happening and what should I do?
A1: An uncontrollable temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal. This is the onset of a thermal runaway.
-
Causality: This typically occurs due to:
-
Too rapid addition of the sulfonyl chloride: The most common cause. The reaction with the amine is fast and highly exothermic.
-
Inadequate cooling: The cooling bath may be insufficient for the scale of the reaction, or there may be poor heat transfer (e.g., thick slurry, inadequate stirring).
-
Concentrated reagents: Using highly concentrated solutions increases the reaction rate and volumetric heat output.
-
-
Immediate Action:
-
Stop the addition of the sulfonyl chloride immediately.
-
If possible and safe, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat.
-
Ensure the cooling system is functioning at maximum capacity.
-
-
Preventative Measures:
-
Slow, controlled addition: Use a syringe pump or an addition funnel for dropwise addition of the sulfonyl chloride solution.
-
Dilution: Conduct the reaction at a lower concentration.
-
Reaction Calorimetry: For scale-up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) to determine the total heat of reaction and the maximum temperature of synthetic reaction (MTSR).[5][6] This data is crucial for safe process design.
-
Q2: I'm seeing a lot of solid precipitate out during my reaction, and the stirring has become difficult. Is this normal?
A2: Precipitation is common, especially if the amine hydrochloride salt or the resulting sulfonamide product is insoluble in the reaction solvent. However, it presents a significant safety hazard.
-
Causality & Risk:
-
The reaction between an amine and a sulfonyl chloride produces one equivalent of hydrochloric acid (HCl), which will react with any excess amine or a basic scavenger (like triethylamine or pyridine) to form a salt. These salts are often insoluble in common organic solvents (e.g., dichloromethane, THF).
-
The danger: Poor mixing due to a thick slurry can create localized "hot spots" where reagents are not being dispersed and cooled effectively. This can lead to a thermal runaway.
-
-
Troubleshooting & Solutions:
-
Solvent Choice: Select a solvent system that can better solubilize the reactants and byproducts.
-
Mechanical Stirring: For larger scale reactions, switch from a magnetic stir bar to an overhead mechanical stirrer, which is more effective for heterogeneous mixtures.
-
Reverse Addition: Consider adding the amine solution to the sulfonyl chloride solution. This can sometimes prevent the immediate precipitation of the amine salt.
-
Liquid Base: Use a liquid base (e.g., N,N-diisopropylethylamine) that forms a more soluble hydrochloride salt.
-
Q3: During aqueous workup, my product seems to be hydrolyzing. How can I minimize this?
A3: Sulfonyl chlorides are susceptible to hydrolysis, which can reduce yield and complicate purification.[3][7] The rate of hydrolysis is dependent on temperature, pH, and the structure of the sulfonyl chloride.
-
Causality: The electrophilic sulfur atom is attacked by water, leading to the formation of the corresponding sulfonic acid. This process is often exothermic, which can further accelerate the decomposition.
-
Mitigation Strategies:
-
Work Cold and Fast: Perform the aqueous quench and extractions at low temperatures (0-5 °C) using an ice bath.[3] Minimize the contact time between the organic layer containing the sulfonyl chloride and the aqueous phase.
-
Phase-Transfer Catalysis: For some applications, a biphasic reaction with a phase-transfer catalyst can be employed to bring the amine into the organic phase to react, minimizing contact of the sulfonyl chloride with the bulk aqueous phase.
-
Anhydrous Workup: If the downstream process allows, consider an anhydrous workup. This could involve filtering off precipitated salts and removing the solvent under reduced pressure.
-
Q4: What is the best way to quench a reaction containing excess sulfonyl chloride?
A4: The quenching process itself is a significant exothermic event and must be managed carefully. Simply adding water directly to the reaction mixture is often hazardous.
-
Recommended Procedure: A controlled quench is essential.
-
Cool the reaction vessel in an ice bath.
-
Slowly add the reaction mixture to a separate, well-stirred vessel containing a cold, dilute solution of a mild base like sodium bicarbonate. This neutralizes the HCl and sulfonic acid formed during the quench.
-
Monitor the temperature of the quenching vessel throughout the addition. Do not add the reaction mixture faster than the cooling capacity can handle.
-
-
Why not just add water?
-
The hydrolysis of sulfonyl chlorides is highly exothermic.[4]
-
The reaction generates HCl gas, which can cause pressure buildup and create an aerosol of corrosive acid.
-
A slow, controlled "reverse quench" (adding the reaction mixture to the quench solution) is a cornerstone of process safety.
-
Section 3: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiment.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive sulfonyl chloride (hydrolyzed).2. Poorly nucleophilic amine.3. Steric hindrance around the amine or sulfonyl group. | 1. Use fresh or newly purified sulfonyl chloride. Check for purity by ¹H NMR.2. For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider more forcing conditions (higher temperature, longer reaction time) with careful monitoring, or use a catalyst.[8]3. Use a less hindered base or explore alternative coupling reagents. |
| Formation of an Oily, Intractable Residue After Workup | 1. Formation of sulfonic acid from hydrolysis.2. Over-sulfonylation or other side products.3. Residual chlorinated solvents.[9] | 1. Ensure a thorough basic wash (e.g., with NaHCO₃ solution) during workup to remove acidic impurities.[9]2. Re-evaluate reaction stoichiometry and temperature control. Analyze the crude product by LC-MS or NMR to identify byproducts.3. After rotovapping, place the material under high vacuum for an extended period to remove residual solvent. |
| Reaction Stalls Before Completion | 1. Deactivation of the amine by protonation (if the base is insufficient or too weak).2. The sulfonyl chloride has degraded over time.3. The reaction has formed an insoluble crust on the reactants, preventing further reaction. | 1. Ensure at least two equivalents of a suitable base are used if the amine is provided as a salt, or if a scavenger base is used.2. Add a fresh portion of the sulfonyl chloride.3. Improve agitation (use an overhead stirrer) or try a different solvent system that promotes solubility. |
| TLC of Crude Product is Streaky | 1. Presence of highly polar, acidic impurities like sulfonic acid.2. The product itself is highly polar. | 1. Before loading onto a silica gel column, wash the organic solution thoroughly with saturated sodium bicarbonate solution.2. Consider adding a small amount of acetic or formic acid to the chromatography mobile phase to improve peak shape. Alternatively, use a different stationary phase (e.g., alumina). |
Section 4: Key Experimental Protocols
Protocol 1: Safe Laboratory-Scale Sulfonamide Synthesis (General Procedure)
This protocol outlines a general and safety-conscious approach for a typical sulfonylation reaction.
-
Reaction Setup:
-
Equip a round-bottom flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel.
-
Place the flask in a cooling bath (e.g., ice-water or dry ice/acetone) capable of maintaining the desired reaction temperature.
-
-
Reagent Charging:
-
Charge the flask with the amine and a suitable anhydrous solvent (e.g., Dichloromethane, THF).
-
Add a tertiary amine base (e.g., triethylamine, ~1.5 equivalents).
-
Cool the solution to the target temperature (typically 0 °C).
-
-
Sulfonyl Chloride Addition:
-
Dissolve the sulfonyl chloride in a minimal amount of the same anhydrous solvent and charge it to the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes.
-
Crucially, monitor the internal temperature. The rate of addition should be adjusted to ensure the temperature does not rise more than a few degrees above the set point.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the cold temperature for a specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Controlled Quench & Workup:
-
Prepare a separate flask containing a cold, stirred solution of saturated sodium bicarbonate.
-
Slowly transfer the reaction mixture via cannula or pouring into the bicarbonate solution. Monitor the temperature of the quench flask.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with dilute HCl (to remove excess base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Visualization of the Sulfonamide Synthesis Workflow
The following diagram illustrates the decision-making process and workflow for a safe and effective sulfonylation reaction.
Caption: A decision-making workflow for executing a safe sulfonylation reaction.
Section 5: Advanced Concepts - Continuous Flow Synthesis
For reactions that are particularly hazardous or difficult to control in batch mode, continuous flow synthesis offers a superior alternative.[10][11]
-
Why it's safer:
-
Small Reaction Volume: Only a tiny amount of material is reacting at any given moment, drastically reducing the total potential energy of the system.
-
Superior Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous removal of reaction heat. This virtually eliminates the risk of thermal runaway.[10]
-
Precise Control: Residence time, stoichiometry, and temperature are controlled with high precision, often leading to higher yields and purities.
-
For organizations performing frequent or large-scale sulfonamide syntheses, investing in flow chemistry platforms is a highly recommended engineering control to enhance safety and efficiency.[12]
References
- 1. cbijournal.com [cbijournal.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. columbia.edu [columbia.edu]
- 6. Calorimetric study of micelle formation of sodium alkyl sulfates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to Amine Protection: A Comparative Analysis of Alternatives to Benzyl(methyl)sulfamoyl Chloride
In the landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the judicious protection and deprotection of amine functionalities is a cornerstone of success. The inherent nucleophilicity and basicity of amines necessitate their temporary masking to prevent undesirable side reactions and ensure regiochemical control. Benzyl(methyl)sulfamoyl chloride offers a means to protect amines as N-benzyl-N-methylsulfonamides, a strategy leveraging the stability of the sulfonamide bond. However, the robustness that makes sulfonamides attractive can also present challenges in their removal, often requiring harsh conditions that are incompatible with sensitive functional groups.
This guide provides an in-depth, objective comparison of alternatives to this compound for amine protection. We will delve into the mechanistic underpinnings of various protecting groups, present comparative experimental data, and provide detailed protocols to empower researchers to make informed, strategic decisions in the design and execution of their synthetic routes.
The Sulfonamide Strategy: Stability and Its Double-Edged Sword
Sulfonamides are renowned for their exceptional stability across a wide range of reaction conditions, including strongly acidic and basic media where many common amine protecting groups, such as carbamates, would be labile.[1][2] This stability arises from the strong electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen lone pair, rendering the amine non-nucleophilic and non-basic.
The formation of an N-benzyl-N-methylsulfonamide from this compound is a standard nucleophilic substitution at the sulfonyl sulfur. The benzyl and methyl groups on the nitrogen further enhance steric hindrance and lipophilicity.
However, this high stability necessitates specific, often forcing, conditions for deprotection. This inherent difficulty has driven the development of a diverse arsenal of alternative protecting groups with more tunable lability.
A Comparative Overview of Amine Protecting Groups
The choice of an amine protecting group is a critical decision in synthetic planning, hinging on factors such as stability to various reaction conditions, ease and efficiency of both installation and removal, and, crucially, orthogonality with other protecting groups present in the molecule. Orthogonal protection allows for the selective removal of one protecting group in the presence of others, a fundamental principle in complex molecule synthesis.
Here, we compare this compound (as a representative sulfonamide) with the most ubiquitous carbamate-based protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
| Protecting Group | Reagent | Protection Conditions | Deprotection Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Benzyl(methyl)sulfamoyl | This compound | Base (e.g., Pyridine, Et₃N), CH₂Cl₂, 0 °C to rt | Reductive (e.g., Li/naphthalene, H₂/Pd/C with additives), or Oxidative (e.g., KBr/Oxone) | >90 (Protection) | Highly stable to acid and base | Harsh deprotection conditions; potential for side reactions during removal |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF, DCM, H₂O), rt | Strong Acid (e.g., TFA, HCl in dioxane) | >95 | Orthogonal to Cbz and Fmoc; mild protection | Acid-labile, not suitable for acid-sensitive substrates |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O), 0 °C to rt | Catalytic Hydrogenolysis (H₂, Pd/C) | ~90 | Orthogonal to Boc and Fmoc; stable to acid and base | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups) |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O), rt | Base (e.g., 20% Piperidine in DMF) | >95 | Orthogonal to Boc and Cbz; mild deprotection | Base-labile, not suitable for base-sensitive substrates |
Mechanistic Insights and Experimental Causality
Understanding the "why" behind the choice of protection and deprotection conditions is paramount for troubleshooting and optimizing synthetic routes.
Sulfonamide Deprotection: Breaking a Strong Bond
The robust S-N bond in sulfonamides requires energetic intervention for cleavage.
Reductive Cleavage:
-
Dissolving Metal Reduction (e.g., Lithium/Naphthalene): This method involves the formation of a radical anion intermediate upon single electron transfer from the metal. Subsequent fragmentation of the S-N bond yields the deprotected amine. The use of a catalytic amount of an electron carrier like naphthalene facilitates the process at low temperatures.[3]
-
Catalytic Hydrogenolysis: Standard catalytic hydrogenolysis (e.g., H₂/Pd/C) is often ineffective for N-benzylsulfonamide cleavage. However, the addition of acidic promoters can facilitate the reaction.[4] This is because protonation of the sulfonamide can weaken the N-S bond, making it more susceptible to hydrogenolysis.
Oxidative Cleavage: For N-benzylsulfonamides, oxidative methods can be employed. These reactions typically proceed via the formation of a benzylic radical, which is then further oxidized to an iminium ion that is readily hydrolyzed.[5]
Fukuyama Deprotection for Nosyl Amides: A milder alternative within the sulfonamide class is the 2-nitrobenzenesulfonyl (Ns) group. The electron-withdrawing nitro group makes the aryl ring susceptible to nucleophilic aromatic substitution. Deprotection is achieved with a thiol and a base, proceeding through a Meisenheimer complex, leading to the release of the free amine under mild conditions.
Caption: Fukuyama deprotection of a nosyl-protected amine.
Carbamate Deprotection: Tunable Lability
Carbamates offer a range of deprotection strategies based on the nature of the carbamate group, providing the foundation for orthogonal synthesis.
-
Boc Group (Acid-Labile): Deprotection proceeds via the formation of a stable tert-butyl cation upon protonation of the carbonyl oxygen. This cation is then trapped by a nucleophile or eliminated as isobutylene. The use of strong acids like trifluoroacetic acid (TFA) ensures efficient cleavage.
-
Cbz Group (Hydrogenolysis): The benzylic C-O bond is susceptible to cleavage by catalytic hydrogenolysis. The reaction proceeds on the surface of a palladium catalyst with the transfer of hydrogen atoms, liberating the free amine, carbon dioxide, and toluene.
-
Fmoc Group (Base-Labile): The fluorenyl group has an acidic proton that is readily abstracted by a mild base like piperidine. The resulting dibenzofulvene is a stable species, and the carbamic acid intermediate quickly decarboxylates to release the free amine.
Caption: Orthogonal deprotection strategies for common carbamates.
Detailed Experimental Protocols
To provide a practical context, we present representative protocols for the protection of an amine with a sulfonyl chloride and subsequent deprotection, alongside standard procedures for Boc, Cbz, and Fmoc protection.
Protocol 1: Protection of a Secondary Amine with a Sulfonyl Chloride
This protocol is adapted from the synthesis of N-benzyl-N-aryl sulfonamides and is representative of the reaction of an amine with a sulfonyl chloride.[6]
-
Reaction Setup: To a solution of the secondary amine (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂, THF) at 0 °C, add a base (e.g., triethylamine, 1.5 eq).
-
Addition of Sulfonyl Chloride: Slowly add a solution of the sulfonyl chloride (e.g., this compound, 1.1 eq) in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Deprotection of an N-Benzylsulfonamide using Lithium and Naphthalene
This protocol is based on a general method for the reductive cleavage of sulfonamides.[3]
-
Reaction Setup: To a solution of the N-benzylsulfonamide (1.0 eq) and naphthalene (0.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add freshly cut lithium metal (4.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the resulting amine by column chromatography or distillation.
Protocol 3: Boc Protection of a Primary Amine
-
Reaction Setup: Dissolve the amine (1.0 eq) in a mixture of dioxane and water. Add sodium bicarbonate (2.0 eq).
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.
-
Reaction Monitoring: Stir the mixture at room temperature for 4-12 hours until the reaction is complete as indicated by TLC.
-
Work-up: Concentrate the reaction mixture to remove the dioxane, then extract the aqueous residue with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over sodium sulfate, and evaporate the solvent to yield the Boc-protected amine, which is often pure enough for the next step.
Protocol 4: Cbz Protection of an Amine
This protocol is a general and environmentally benign method for Cbz protection.[7]
-
Reaction Setup: Suspend the amine (1.0 eq) in water at room temperature.
-
Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise with vigorous stirring.
-
Reaction Monitoring: Stir for 1-3 hours. The product often precipitates from the reaction mixture.
-
Work-up: Collect the solid product by filtration, wash with water, and dry under vacuum. If the product is an oil, extract with an organic solvent.
-
Purification: The product is often obtained in high purity, but can be recrystallized or purified by column chromatography if necessary.
Conclusion and Future Perspectives
The selection of an amine protecting group is a nuanced decision that requires careful consideration of the overall synthetic strategy. While this compound provides a means to install a highly stable sulfonamide protecting group, its removal necessitates conditions that may not be compatible with complex, highly functionalized molecules.
The carbamate-based protecting groups—Boc, Cbz, and Fmoc—offer a suite of orthogonal options with milder deprotection conditions, making them the workhorses of modern organic synthesis, particularly in peptide and medicinal chemistry. For sulfonamide protection where mild removal is critical, the Nosyl group, with its Fukuyama deprotection protocol, presents a superior alternative to the more robust tosyl or benzylsulfonyl groups.
The continuous development of new protecting groups and deprotection methodologies remains an active area of research. The ideal protecting group strategy of the future will likely involve even milder and more selective conditions, potentially leveraging photocatalysis or enzymatic transformations to further enhance the efficiency and sustainability of complex molecule synthesis. As chemists, a deep understanding of the principles and experimental realities of these fundamental tools is essential for pushing the boundaries of what is synthetically possible.
References
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalysed lithiation [organic-chemistry.org]
- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide for Derivatization Reagents: Benzyl(methyl)sulfamoyl Chloride vs. Dansyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape of drug development and life sciences research, the sensitive and accurate quantification of molecules bearing primary and secondary amine, phenolic, and other nucleophilic functional groups is paramount. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are staple techniques for this purpose. However, many target analytes lack the intrinsic physicochemical properties for optimal detection. Pre-column derivatization is a powerful strategy to overcome these limitations by chemically modifying the analyte to enhance its chromatographic retention, improve its ionization efficiency, and/or introduce a readily detectable tag.
This guide provides a detailed comparison of two sulfonyl chloride-based derivatization reagents: the well-established and widely used dansyl chloride and the less characterized benzyl(methyl)sulfamoyl chloride. While dansyl chloride is a cornerstone of derivatization chemistry with a wealth of supporting literature, this compound represents a class of reagents for which specific application data is less prevalent. This comparison will, therefore, draw upon established principles of sulfonyl chloride reactivity and chromatographic behavior to project the potential performance of this compound alongside the proven capabilities of dansyl chloride.
At a Glance: Key Performance Characteristics
| Feature | This compound (Projected) | Dansyl Chloride (Established) |
| Principle of Detection | UV Absorbance, Mass Spectrometry | Fluorescence, UV Absorbance, Mass Spectrometry |
| Target Functional Groups | Primary & Secondary Amines, Phenols | Primary & Secondary Amines, Phenols, Hydroxyls, Carboxylic Acids[1] |
| Derivative Stability | Expected to be high (stable sulfonamide/sulfonate ester bond) | Moderate to high, stable sulfonamide adducts[2] |
| Sensitivity | Moderate to high with UV and MS detection | Very high, particularly with fluorescence detection (picomole to femtomole range)[3] |
| Reaction Conditions | Alkaline pH, likely elevated temperature | Alkaline pH (9.5-10.5), elevated temperature (e.g., 60-80°C)[4] |
| Key Advantages | Potentially simpler fragmentation in MS, less fluorescent background | Excellent sensitivity, extensive body of literature and established protocols |
| Potential Disadvantages | Lack of fluorescence, limited published applications | Can be less selective, potential for fluorescent byproducts |
Delving into the Chemistry: Reaction and Detection
Both this compound and dansyl chloride are electrophilic reagents that readily react with nucleophilic functional groups under basic conditions. The core of this reactivity is the sulfonyl chloride group (-SO₂Cl), which is highly susceptible to nucleophilic attack.
The Derivatization Reaction
The general mechanism involves the nucleophilic attack of an unprotonated amine or phenoxide on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide or sulfonate ester, respectively, with the elimination of hydrochloric acid. The alkaline buffer is crucial to neutralize the liberated HCl and drive the reaction to completion.
Caption: Generalized derivatization reaction of an analyte with a sulfonyl chloride reagent.
This compound: A Projected Profile
Direct experimental data on the use of this compound for analytical derivatization is scarce in peer-reviewed literature. However, based on its structure and the general reactivity of sulfamoyl chlorides, we can project its performance characteristics.
Structure:
The benzyl and methyl groups attached to the nitrogen atom will influence the steric hindrance around the sulfonyl chloride group, which may affect reaction kinetics. The benzyl group will confer significant hydrophobicity to the resulting derivatives, which is advantageous for reversed-phase HPLC by increasing retention.
Expected Performance:
-
Chromatographic Behavior: The introduction of the benzyl group is expected to significantly increase the hydrophobicity of the derivatized analytes. This would lead to longer retention times on reversed-phase HPLC columns, which can be beneficial for separating polar analytes from the solvent front and reducing matrix effects in LC-MS.
-
Detection:
-
UV Absorbance: The benzyl group possesses a phenyl chromophore, which will allow for UV detection. While the molar absorptivity may not be as high as that of dansyl derivatives, it should provide adequate sensitivity for many applications.
-
Mass Spectrometry: The sulfamoyl linkage is stable, and the benzyl group can provide a characteristic fragmentation pattern in MS/MS analysis, potentially aiding in structural confirmation and quantification. The lower molecular weight of the benzyl(methyl)sulfamoyl tag compared to the dansyl tag may be advantageous in certain mass spectrometric analyses.
-
-
Reactivity and Selectivity: Like other sulfonyl chlorides, it is expected to react readily with primary and secondary amines, as well as phenols. The N-methyl group might introduce some steric hindrance, potentially affecting the reaction rate compared to unsubstituted sulfamoyl chlorides.
Dansyl Chloride: The Established Standard
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a well-entrenched derivatization reagent, and its performance is thoroughly documented.
Structure:
The naphthalene ring system with the dimethylamino group gives dansyl derivatives their characteristic and highly desirable fluorescence properties.
Established Performance:
-
Chromatographic Behavior: Dansylation significantly increases the hydrophobicity of analytes, improving their retention on reversed-phase columns.[4] This allows for the effective separation of complex mixtures of derivatized compounds.
-
Detection:
-
Fluorescence: This is the hallmark of dansyl chloride derivatization. Dansyl derivatives exhibit strong fluorescence with excitation maxima around 330-350 nm and emission maxima in the 510-540 nm range.[5] This provides exceptional sensitivity, often reaching the picomole to femtomole levels.[3]
-
UV Absorbance: Dansyl derivatives also have strong UV absorbance, offering an alternative detection method if a fluorescence detector is not available.[3]
-
Mass Spectrometry: The dansyl tag is readily ionized, making it suitable for LC-MS analysis.[6] The high proton affinity of the dimethylamino group often leads to enhanced signal intensity in positive ion mode electrospray ionization.
-
-
Reactivity and Selectivity: Dansyl chloride reacts with a broad range of nucleophiles, including primary and secondary amines, phenols, and to a lesser extent, hydroxyl and carboxylic acid groups.[1][5] While this broad reactivity is advantageous for wide-ranging screens, it can also lead to a more complex sample profile due to the derivatization of multiple functional groups.
Experimental Protocols
Dansyl Chloride Derivatization Protocol for HPLC Analysis of Amino Acids
This protocol is a well-established method for the derivatization of amino acids.[4]
Reagents:
-
Dansyl Chloride Solution (50 mM): Dissolve 135 mg of dansyl chloride in 10 mL of acetonitrile. Prepare fresh and store in the dark.
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve 241 mg of sodium bicarbonate and 226 mg of sodium carbonate in 50 mL of ultrapure water.
-
Quenching Solution: 10% (v/v) Ammonium Hydroxide or 10% Methylamine solution in water.
-
Sample Diluent: 0.1 M HCl or 50% acetonitrile.
Procedure:
-
In a microcentrifuge tube, add 25 µL of the sample or standard.
-
Add 50 µL of the freshly prepared Dansyl Chloride solution.
-
Add 50 µL of the Derivatization Buffer (pH 9.8).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add 7.5 µL of the quenching solution to consume excess dansyl chloride.
-
The sample is now ready for dilution and injection into the HPLC system.
Caption: Experimental workflow for dansylation of amino acids for HPLC analysis.
Projected this compound Derivatization Protocol
As no specific protocol exists in the literature, the following is a projected methodology based on general procedures for sulfonyl chloride derivatizations. This protocol would require optimization and validation.
Reagents:
-
This compound Solution (50 mM): Dissolve 109.8 mg of this compound in 10 mL of acetonitrile.
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8).
-
Quenching Solution (10% Ammonium Hydroxide).
Projected Procedure:
-
In a microcentrifuge tube, combine 25 µL of the sample or standard with 50 µL of the Derivatization Buffer.
-
Add 50 µL of the this compound solution.
-
Vortex the mixture.
-
Incubate at an optimized temperature and time (e.g., 60°C for 30 minutes).
-
Cool to room temperature.
-
Add a quenching solution to react with excess reagent.
-
The sample would then be ready for LC-MS analysis.
Conclusion and Recommendations
The choice between this compound and dansyl chloride for derivatization will be dictated by the specific requirements of the analysis.
Dansyl chloride remains the reagent of choice when high sensitivity via fluorescence detection is the primary objective. Its utility is supported by a vast number of publications and well-established, robust protocols for a wide variety of analytes. It is an excellent option for targeted analysis of low-abundance compounds.
This compound , based on its projected properties, presents a potential alternative for UV and MS-based detection . Its key advantage may lie in providing good chromatographic separation for polar analytes due to the hydrophobicity of the benzyl group, and potentially cleaner mass spectra if fluorescence is not required. However, the lack of published application data means that significant method development and validation would be necessary before its implementation in a regulated environment or for routine analysis.
For researchers and drug development professionals, dansyl chloride offers a reliable and highly sensitive method with a low barrier to implementation. This compound, and other similar sulfamoyl chlorides, represent an area for further exploration, particularly for LC-MS applications where alternative fragmentation patterns or chromatographic selectivities are desired.
References
- 1. Derivatization-reagents-for-hplc | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Analysis of Benzyl(methyl)sulfamoyl Chloride Reaction Products
Intended Audience: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Versatility of Benzyl(methyl)sulfamoyl Chloride
This compound, with its molecular formula C₈H₁₀ClNO₂S, is a reactive organochlorine compound that serves as a crucial building block in synthetic chemistry.[1][2] Its structure, featuring a benzyl group and a methyl group attached to a sulfamoyl chloride moiety, provides a synthetically useful handle for the construction of more complex molecules. This compound is particularly valued in medicinal chemistry and drug development. The sulfonyl chloride group is highly electrophilic and readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[3][4] This reaction is a cornerstone for creating diverse libraries of sulfonamide-containing compounds, a privileged scaffold in pharmaceuticals known for a wide array of biological activities.
Given its reactivity, accurately characterizing the products of reactions involving this compound is paramount to ensure structural integrity, purity, and ultimately, the desired biological function of the final compound. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to elucidate the structures of these reaction products. We will move beyond simple data reporting to explain the causality behind experimental choices and present an integrated workflow for unambiguous product validation.
Primary Reaction Pathways and Potential Byproducts
The primary synthetic utility of this compound lies in its reaction with amines to form N-substituted sulfonamides. However, like any reactive chemical, it can participate in side reactions, most commonly hydrolysis. A clear understanding of these pathways is essential for interpreting spectroscopic data correctly.
-
Amination (Desired Reaction): The lone pair of electrons on a primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable S-N bond, yielding the desired sulfonamide.[3]
-
Hydrolysis (Side Reaction): As a reactive acid chloride, this compound can react with water, even trace amounts in solvents or reagents, to hydrolyze into the corresponding sulfonic acid and hydrochloric acid.[5][6][7] This is a critical consideration during reaction setup and workup.
The following diagram illustrates these key reaction pathways.
Caption: Key reaction pathways of this compound.
A Comparative Guide to Spectroscopic Characterization
No single technique provides a complete picture. A multi-faceted approach, leveraging the strengths of IR, NMR, and MS, is the gold standard for structural confirmation.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: IR spectroscopy is an invaluable first-pass technique. It is rapid, requires minimal sample preparation, and provides immediate, conclusive evidence of the conversion of the sulfonyl chloride functional group to a sulfonamide. The key is to monitor the disappearance of the S-Cl bond and the high-frequency S=O stretching bands of the starting material, alongside the appearance of new bands corresponding to the sulfonamide product.
Trustworthiness: The vibrational frequencies of the sulfonyl group are highly characteristic and sensitive to the atom attached to the sulfur. The shift in the asymmetric and symmetric S=O stretching frequencies upon reaction is a reliable diagnostic indicator.
-
Starting Material (Sulfonyl Chloride): Exhibits strong, characteristic absorption bands for the S=O asymmetric and symmetric stretches, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ , respectively.[8]
-
Product (Sulfonamide): The S=O stretching frequencies shift to lower wavenumbers upon replacement of the chlorine with a less electronegative nitrogen atom. Look for strong bands in the regions of 1310-1320 cm⁻¹ (asymmetric) and 1143-1155 cm⁻¹ (symmetric).[9] Additionally, a new band corresponding to the S-N stretch appears around 895-914 cm⁻¹ .[9]
Shortcomings: While excellent for confirming the functional group transformation, IR spectroscopy provides limited information about the overall molecular structure. It cannot, for instance, confirm the specific connectivity of the alkyl group from the amine nucleophile.
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount (a single drop of liquid or a few milligrams of solid) of the sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR (both ¹H and ¹³C) is the most powerful technique for unambiguous structure elucidation. It provides detailed information on the chemical environment of each atom, allowing for precise mapping of the molecular framework and confirmation of regiochemistry and stereochemistry. For the reaction of this compound, ¹H NMR is particularly useful for confirming the incorporation of the amine component.
Trustworthiness: The chemical shifts, coupling constants, and integration values in an NMR spectrum provide a self-validating system for a proposed structure. A complete and consistent assignment of all signals is the benchmark for structural proof.
-
¹H NMR Analysis:
-
Benzyl Protons (PhCH₂): The two benzylic protons will appear as a singlet, typically in the range of δ 4.0–4.5 ppm .[10] Their precise chemical shift will be influenced by the substituent on the aromatic ring.
-
N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen will also appear as a singlet, generally around δ 2.5–3.0 ppm .
-
Aromatic Protons: The protons on the benzyl group's phenyl ring will appear in the aromatic region, δ 7.2–7.5 ppm .[10]
-
Amine Substituent Protons: The key diagnostic signals will be from the protons of the amine that has been incorporated. For example, if reacting with propylamine, one would expect to see new signals corresponding to the propyl group (a triplet, a sextet, and another triplet), and the protons on the carbon adjacent to the newly formed sulfonamide nitrogen will be the most deshielded.
-
-
¹³C NMR Analysis: This technique complements ¹H NMR by showing the chemical environment of all carbon atoms. Key signals include the benzylic carbon (PhCH₂), the N-methyl carbon (N-CH₃), and the carbons of the aromatic ring and the newly added alkyl group.[11]
-
Accurately weigh approximately 5-10 mg of the purified reaction product.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for these types of compounds.[11]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and invert several times to ensure the solution is homogeneous.
-
Insert the tube into the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16 scans).
-
Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the TMS signal (δ 0.00 ppm) or the residual solvent peak.
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Confirmation
Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight of the product and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) can provide an exact mass with enough accuracy to definitively determine the elemental composition. Furthermore, the fragmentation patterns observed in tandem MS (MS/MS) experiments offer corroborating structural evidence.
Trustworthiness: The molecular ion peak provides a direct and unambiguous measure of the product's molecular weight. The disappearance of the characteristic chlorine isotope pattern of the starting material is a key validation point.
-
Starting Material (this compound): The mass spectrum will show a molecular ion peak cluster corresponding to the presence of the chlorine isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. For C₈H₁₀ClNO₂S, the expected peaks would be at m/z 219 (M⁺ for ³⁵Cl) and m/z 221 (M+2 for ³⁷Cl) .[1][2]
-
Product (Sulfonamide): The mass spectrum of the sulfonamide product will show a single molecular ion peak (or protonated molecule, [M+H]⁺, in ESI) at the expected mass, and the characteristic M/M+2 chlorine isotope pattern will be absent.
-
Fragmentation Analysis:
-
A common and diagnostic fragmentation pathway for benzyl-containing compounds is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91 .[12]
-
Sulfonamides often fragment via cleavage of the S-N bond or through rearrangement and loss of SO₂ (a neutral loss of 64 Da).[13][14] The observation of fragments corresponding to the amine and the benzyl(methyl)sulfonyl portions of the molecule can further confirm the structure.[15]
-
-
Prepare a dilute solution of the purified sample (~0.1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.
-
If necessary, add a trace amount of an acid (e.g., formic acid) to promote protonation for positive-ion mode analysis.
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in full scan mode over an appropriate m/z range (e.g., m/z 50-500) to observe the molecular ion.
-
For further structural confirmation, perform a product ion scan (MS/MS) by selecting the molecular ion of the product as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.
Integrated Workflow and Data Comparison
A robust analytical strategy integrates these techniques into a logical workflow. This ensures that each piece of data corroborates the others, leading to a high-confidence structural assignment.
Caption: An integrated workflow for spectroscopic analysis.
Comparative Data Summary Table
The table below summarizes the expected key diagnostic data for the starting material and a representative product, N-benzyl-N-methyl-N'-propylsulfonamide.
| Spectroscopic Feature | This compound (Starting Material) | N-benzyl-N-methyl-N'-propylsulfonamide (Example Product) | Rationale for Change |
| IR: S=O Stretch (cm⁻¹) | ~1375 (asym), ~1185 (sym)[16] | ~1315 (asym), ~1150 (sym)[9] | Replacement of Cl with N decreases the bond order of S=O. |
| ¹H NMR: PhCH₂ (ppm) | ~δ 4.0-4.5 | ~δ 4.0-4.5 | Minimal change expected in the benzyl group environment. |
| ¹H NMR: N-CH₃ (ppm) | ~δ 2.5-3.0 | ~δ 2.5-3.0 | Minimal change expected in the methyl group environment. |
| ¹H NMR: Propyl Group | N/A | Present (e.g., signals for -CH₂-N, -CH₂-, -CH₃) | Successful incorporation of the amine nucleophile. |
| MS: Molecular Ion | m/z 219/221 (M⁺, ~3:1 ratio) | m/z 242 ([M]⁺) or 243 ([M+H]⁺) | Loss of Cl (35.5 Da), gain of propylamino group (58.1 Da). |
| MS: Key Fragment | m/z 91 (C₇H₇⁺) | m/z 91 (C₇H₇⁺) | The benzyl group leads to the stable tropylium ion in both cases.[12] |
Conclusion
The characterization of reaction products from this compound is not a one-size-fits-all process. While IR spectroscopy offers a rapid and reliable method for confirming the conversion of the sulfonyl chloride to a sulfonamide, it falls short in providing a complete structural picture. Mass spectrometry provides definitive molecular weight information, which is a critical piece of the puzzle. However, it is the detailed connectivity and environmental information from NMR spectroscopy that provides the final, unambiguous proof of structure.
By employing these techniques in a coordinated and logical workflow, researchers can confidently and accurately characterize their synthesized molecules. This rigorous analytical approach is fundamental to ensuring the quality and integrity of compounds destined for further study, particularly in the demanding field of drug development.
References
- 1. N-benzyl-N-methylsulfamoyl chloride | C8H10ClNO2S | CID 12246982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. acdlabs.com [acdlabs.com]
- 9. rsc.org [rsc.org]
- 10. Benzylsulfamoyl chloride (56379-96-5) for sale [vulcanchem.com]
- 11. rsc.org [rsc.org]
- 12. massbank.eu [massbank.eu]
- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
A Guide to the Orthogonal Validation of Sulfonamide Formation: A Comparative Analysis of HRMS and NMR Spectroscopy
Introduction: Beyond Synthesis—The Imperative of Unambiguous Validation
The sulfonamide functional group (R-S(=O)₂-NR'R'') is a cornerstone of modern medicinal chemistry, integral to a wide spectrum of therapeutic agents, from antibacterials to diuretics and anticonvulsants.[1] The synthesis of these molecules, often achieved by reacting a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in drug development.[2][3] However, the successful synthesis is only the first step; rigorous, unambiguous structural validation is paramount to ensure that the correct molecule is advancing through the development pipeline. Misidentification of a structure can lead to wasted resources, misinterpreted biological data, and significant delays.
This guide provides an in-depth comparison of two powerful and essential analytical techniques for structural validation: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind leveraging these techniques not in isolation, but as an orthogonal system —a self-validating workflow where independent physical measurements converge to provide irrefutable proof of structure.[4][5]
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Detective
High-Resolution Mass Spectrometry is a destructive analytical technique that provides an exceptionally precise measurement of a molecule's mass-to-charge ratio (m/z).[6][7] Unlike nominal mass spectrometry, which provides an integer mass, HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure mass to within a few parts per million (ppm) of the true value.[8][9]
The Power of Exact Mass
The core strength of HRMS lies in its ability to determine a molecule's elemental composition .[10] Every isotope has a unique, non-integer mass (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da). By measuring the mass of the synthesized molecule with high accuracy (typically < 5 ppm error), we can computationally determine the single unique elemental formula that corresponds to the observed mass.[11]
What HRMS Reveals about Sulfonamide Formation:
-
Confirmation of Product Formation: A successful reaction will show a high-intensity signal corresponding to the exact mass of the expected sulfonamide.
-
Elemental Composition: It provides direct evidence for the incorporation of sulfur, nitrogen, and other expected atoms into the final product. For example, if a starting amine (C₈H₁₁N) is reacted with a sulfonyl chloride (C₇H₇ClO₂S), HRMS can confirm the final product has the expected formula of C₁₅H₁₆N₂O₂S.
-
Detection of Byproducts and Impurities: The high sensitivity of MS allows for the detection of unreacted starting materials or side-products, providing crucial information for reaction optimization and purification.[6]
Causality in Experimental Choice: We choose HRMS as the first validation step due to its high throughput and sensitivity. It quickly answers the fundamental question: "Did I make a molecule with the correct atoms?" However, it cannot, by itself, distinguish between structural isomers, as they possess the same elemental formula and thus the same exact mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Architect
NMR spectroscopy is a non-destructive technique that maps the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C, within a molecule.[12] It provides a detailed blueprint of the atomic connectivity and is the gold standard for elucidating the precise structure of an organic compound.
Decoding the Molecular Blueprint
NMR spectra provide three key pieces of information:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the nucleus. For instance, the proton on the sulfonamide nitrogen (-SO₂NH-) has a characteristic chemical shift, often appearing as a singlet between 8 and 11 ppm.[13][14]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Coupling (Splitting): The splitting pattern of a signal reveals the number of neighboring protons, which is critical for determining how molecular fragments are connected.
What NMR Reveals about Sulfonamide Formation:
-
Unambiguous Connectivity: NMR confirms the S-N bond formation by showing signals corresponding to protons and carbons adjacent to the sulfonamide group. For example, the disappearance of the primary amine's N-H signals and the appearance of a single sulfonamide N-H signal is strong evidence of reaction completion.[13]
-
Isomer Differentiation: Unlike HRMS, NMR can definitively distinguish between structural isomers. For example, it can easily differentiate between a sulfonamide formed from 2-methylaniline versus 3-methylaniline, as the aromatic protons will have distinct chemical shifts and coupling patterns.
-
Conformational Analysis: Advanced NMR techniques can even provide insights into the three-dimensional structure and dynamic processes of the molecule.[15]
Causality in Experimental Choice: After HRMS confirms the elemental formula, we employ NMR to answer the more detailed question: "How are those atoms connected?" The rich, multi-dimensional data from ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) provide the definitive evidence required to confirm the specific isomer that was synthesized.
The Orthogonal Workflow: A System of Self-Validation
Relying on a single technique introduces the risk of ambiguity. HRMS cannot confirm connectivity, and NMR might not detect a low-level impurity that has the same elemental formula as a starting material. Using them together creates a powerful, self-validating system.
Comparative Summary: HRMS vs. NMR
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Exact Mass & Elemental Composition | Atomic Connectivity & 3D Structure |
| Key Question Answered | "What is the molecular formula?" | "How are the atoms connected?" |
| Sensitivity | Very High (picomole to femtomole) | Moderate (micromole to nanomole) |
| Sample Amount | Low (micrograms)[16] | High (milligrams)[17][18][19] |
| Isomer Resolution | No | Yes (Definitive) |
| Analysis Time | Fast (minutes per sample) | Slower (minutes to hours per sample) |
| Sample State | Destructive (sample is consumed) | Non-destructive (sample can be recovered) |
Experimental Section: A Practical Case Study
Synthesis of a Model Sulfonamide: N-(4-methylphenyl)benzenesulfonamide
A solution of p-toluidine (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM) is cooled to 0 °C. Benzenesulfonyl chloride (1.1 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is monitored by TLC until the starting amine is consumed. The crude product is then purified via column chromatography.
Protocol 1: HRMS Validation
-
Sample Preparation: Accurately weigh approximately 0.5-1 mg of the purified solid.[16] Dissolve in 1 mL of HPLC-grade acetonitrile or methanol to create a stock solution.[16] Further dilute this solution 1:100 in 50:50 acetonitrile:water with 0.1% formic acid for positive-ion mode ESI.[16]
-
Instrumentation: Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-1000
-
Mass Resolution: > 60,000 FWHM
-
Data Acquisition: Full scan mode
-
-
Data Interpretation: The instrument software will compare the measured m/z of the protonated molecule [M+H]⁺ against the theoretical exact mass.
Expected HRMS Data:
| Parameter | Value |
| Molecular Formula | C₁₃H₁₃NO₂S |
| Theoretical Exact Mass [M+H]⁺ | 248.0740 |
| Observed Mass [M+H]⁺ | 248.0738 |
| Mass Error (ppm) | -0.81 |
| Confidence | High confidence in elemental formula |
This ppm error is well within the acceptable <5 ppm range, confirming the elemental composition.[6][11]
Protocol 2: NMR Validation
-
Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[17][18] Ensure the sample is fully dissolved; any particulate matter can degrade spectral quality.[17][20]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
¹H NMR: Standard proton experiment, 16-32 scans.
-
¹³C NMR: Standard proton-decoupled carbon experiment (e.g., PENDANT or DEPT), 1024-2048 scans.
-
-
Data Interpretation: Assign peaks based on their chemical shift, integration (for ¹H), and multiplicity. Compare the observed spectrum to expected values for the target structure.
Expected NMR Data (in CDCl₃):
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| 7.85 | d | 2H | Ar-H (ortho to SO₂) | |
| 7.52 | t | 1H | Ar-H (para to SO₂) | |
| 7.45 | t | 2H | Ar-H (meta to SO₂) | |
| 7.05 | d | 2H | Ar-H (ortho to NH) | |
| 6.98 | s (br) | 1H | SO₂NH | |
| 6.95 | d | 2H | Ar-H (meta to NH) | |
| 2.28 | s | 3H | Ar-CH₃ |
| ¹³C NMR | δ (ppm) | Assignment |
| 143.5 | Ar-C (ipso to SO₂) | |
| 138.8 | Ar-C (ipso to NH) | |
| 135.2 | Ar-C (para to SO₂) | |
| 133.0 | Ar-C (ipso to CH₃) | |
| 129.8 | Ar-CH (meta to NH) | |
| 129.1 | Ar-CH (meta to SO₂) | |
| 127.3 | Ar-CH (ortho to SO₂) | |
| 122.5 | Ar-CH (ortho to NH) | |
| 20.9 | Ar-CH₃ |
The presence of the sulfonamide NH proton, the distinct aromatic patterns, and the methyl singlet collectively provide an unambiguous structural fingerprint.[13][21]
Conclusion
In the rigorous landscape of drug development, certainty is not a luxury—it is a necessity. While both HRMS and NMR are powerful analytical tools, their true potential is realized when used in concert. HRMS acts as a rapid, sensitive screen, confirming that the synthesized product possesses the correct building blocks (the elemental formula). NMR follows as the master architect, providing the definitive blueprint of how those blocks are assembled. This orthogonal approach eliminates the ambiguities inherent in each individual technique, providing a robust, self-validating confirmation of sulfonamide formation. Adopting this dual-validation workflow is a fundamental practice of good science, ensuring the integrity of chemical matter and the reliability of subsequent biological evaluation.
References
- 1. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. fluidimaging.com [fluidimaging.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. utoledo.edu [utoledo.edu]
- 17. organomation.com [organomation.com]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. sites.bu.edu [sites.bu.edu]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Characterization of Impurities in Benzyl(methyl)sulfamoyl Chloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development, the purity of synthetic intermediates is paramount. The presence of impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Benzyl(methyl)sulfamoyl chloride is a key building block in the synthesis of various pharmaceutical compounds. Therefore, a thorough understanding and characterization of the impurities that can arise during its synthesis are critical for ensuring the quality and regulatory compliance of the final drug product.
This guide provides a comprehensive comparison of analytical techniques for the characterization of impurities in the synthesis of this compound. We will delve into the common synthetic routes, explore the likely impurities and their mechanisms of formation, and present a detailed evaluation of various analytical methodologies, complete with experimental protocols and supporting data. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement robust impurity control strategies.
Synthesis of this compound and the Genesis of Impurities
The synthesis of this compound typically involves the reaction of N-benzyl-N-methylamine with a sulfonylating agent, such as chlorosulfonic acid or sulfuryl chloride, in an appropriate solvent. While the main reaction is straightforward, the formation of impurities is often unavoidable due to the reactivity of the starting materials, intermediates, and the final product.
Caption: General synthesis scheme and sources of impurities.
The primary sources of impurities can be categorized as follows:
-
Impurities from Starting Materials: The purity of N-benzyl-N-methylamine and the sulfonylating agent is crucial. For instance, commercial benzyl chloride, a potential precursor for N-benzyl-N-methylamine, can contain impurities like benzaldehyde, benzyl alcohol, toluene, and various chlorinated toluene derivatives.[1][2][3] These can carry through the synthesis and appear in the final product.
-
Side-Reaction Products: During the main reaction, several side reactions can occur, leading to the formation of by-products.
-
Degradation Products: The desired product, this compound, can itself degrade under the reaction or work-up conditions.
Plausible Impurities and Their Formation Mechanisms
Based on the chemistry of the reactants and the reaction conditions, the following are some of the most probable impurities:
-
N-Benzyl-N-methylsulfamic Acid: This can form through the hydrolysis of the sulfamoyl chloride product, which is sensitive to moisture. The presence of water in the reaction mixture or during work-up can lead to its formation.
Mechanism: Nucleophilic attack of water on the sulfur atom of the sulfamoyl chloride.
-
Benzyl Chloride and Methylamine (from decomposition): The N-benzyl bond can be susceptible to cleavage under certain conditions, potentially leading to the formation of benzyl chloride and methylamine.
-
Dibenzyl Ether: If benzyl alcohol is present as an impurity in the starting materials, it can react to form dibenzyl ether under acidic conditions.[4]
-
Over-sulfonated Byproducts: Under harsh conditions, reactions on the aromatic ring of the benzyl group could potentially occur, although this is generally less likely for this type of reaction.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of N-benzyl-N-methylamine in the final product mixture.
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is often necessary for the comprehensive characterization of impurities.[5] The choice of technique depends on the nature of the impurity, the required sensitivity, and the analytical goal (identification, quantification, or both).
| Analytical Technique | Principle | Advantages | Disadvantages | Application in this Context |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Versatile, widely applicable, good for non-volatile and thermally labile compounds.[6] | May require derivatization for some compounds to improve detection.[7] | Ideal for quantifying the main product and non-volatile impurities like N-benzyl-N-methylsulfamic acid. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High resolution, excellent for identifying and quantifying volatile impurities.[8] | Not suitable for non-volatile or thermally unstable compounds. Sulfonyl chlorides can degrade in the injector.[6] | Useful for detecting volatile impurities from starting materials (e.g., toluene, benzyl chloride). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation. | Lower sensitivity compared to chromatographic methods. | Essential for the definitive identification of unknown impurities and for confirming the structure of the main product. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Fast, simple, and provides direct evidence of specific functional groups.[5] | Provides limited structural information beyond functional groups. | Quick check for the presence of the sulfonyl chloride group and potential hydroxyl or carboxylic acid groups from hydrolysis products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the identification capabilities of MS. | High sensitivity and selectivity, provides molecular weight and structural information for a wide range of compounds.[9][10] | Matrix effects can sometimes suppress ionization. | The most powerful technique for identifying and quantifying a broad range of known and unknown impurities at trace levels. |
Experimental Protocols
HPLC-UV Method for Quantification of this compound and Non-Volatile Impurities
This protocol provides a general framework for the quantitative analysis of this compound and potential non-volatile impurities.
1. Instrumentation:
-
HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Wavelength to be determined based on the UV absorbance maximum of this compound.
3. Sample and Standard Preparation:
-
Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a concentration that falls within the linear range of the calibration curve.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound and any impurities in the sample by comparing their peak areas to the calibration curve.
Caption: HPLC-UV workflow for impurity analysis.
GC-MS Method for Volatile Impurity Profiling
This protocol is designed to identify and quantify volatile impurities that may be present from the starting materials or side reactions.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
2. Chromatographic and MS Conditions:
-
Column: A non-polar or medium-polarity column is typically used.[5]
-
Injector Temperature: 250 °C (optimization is crucial to prevent degradation).[5]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[5]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: m/z 40-550.
-
Scan Mode: Full scan.
-
3. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane).
4. Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) for identification.
-
Quantification can be performed using an internal or external standard method.
Caption: GC-MS workflow for volatile impurity analysis.
Conclusion and Recommendations
The comprehensive characterization of impurities in this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. A combination of analytical techniques is essential for a complete impurity profile.
-
For routine quality control and quantification of the main component and known non-volatile impurities, HPLC-UV is a robust and reliable method.
-
For the identification and quantification of volatile impurities, GC-MS is the technique of choice.
-
For the structural elucidation of unknown impurities, a combination of LC-MS for initial identification and subsequent isolation followed by NMR spectroscopy is the most powerful approach.
By implementing a well-designed analytical strategy based on the principles and protocols outlined in this guide, researchers and drug development professionals can effectively monitor and control impurities in the synthesis of this compound, thereby ensuring the quality and consistency of their final products.
References
- 1. scbt.com [scbt.com]
- 2. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to LC-MS Method Development for Analyzing Derivatized Amines
Welcome, fellow researchers, scientists, and drug development professionals. In the intricate world of analytical chemistry, the accurate quantification of amines is a frequent yet formidable challenge. Their inherent polarity, small size, and often poor ionization efficiency in common liquid chromatography-mass spectrometry (LC-MS) systems can lead to frustratingly inadequate retention and sensitivity. This guide is crafted from years of hands-on experience to navigate these challenges, not by offering a rigid template, but by providing a strategic framework for developing robust and reliable LC-MS methods for derivatized amines. We will delve into the "why" behind our choices, comparing common derivatization strategies with supporting data, and equipping you with the knowledge to select and optimize the ideal method for your specific analytical needs.
The Rationale for Derivatization: Overcoming the Analytical Hurdles of Amines
Direct analysis of many primary and secondary amines by reversed-phase LC-MS is often plagued by issues such as poor retention on C18 columns and low ionization efficiency, particularly with electrospray ionization (ESI).[1][2] Chemical derivatization serves as a powerful tool to circumvent these limitations by chemically modifying the amine analytes to impart more favorable physicochemical properties.[1] The primary goals of derivatization in this context are:
-
Enhanced Chromatographic Retention: By adding a larger, more hydrophobic moiety, the derivatized amine exhibits stronger interaction with the stationary phase of a reversed-phase column, leading to improved retention and separation from polar interferences.[3][4]
-
Increased Ionization Efficiency: The derivatizing agent can introduce a readily ionizable group, such as a tertiary amine, which significantly boosts the analyte's signal in the mass spectrometer.[5][6]
-
Improved Selectivity and Reduced Matrix Effects: Derivatization can shift the analyte to a region of the chromatogram with fewer co-eluting matrix components, thereby reducing ion suppression and improving selectivity.[7]
A Comparative Analysis of Common Amine Derivatization Reagents
The selection of a derivatization reagent is a critical decision that hinges on the specific amine, the sample matrix, and the desired analytical outcome.[1] No single reagent is a panacea; each presents a unique set of advantages and disadvantages. Here, we compare some of the most widely used reagents in the field.
| Derivatization Reagent | Target Amines | Reaction Conditions | Key Advantages | Key Disadvantages |
| Dansyl Chloride (Dns-Cl) | Primary & Secondary | Alkaline pH, room temp or gentle heating | Versatile, enhances fluorescence and ESI response, stable derivatives.[1][5][8] | Can react with other nucleophiles (e.g., phenols), excess reagent and byproducts can interfere.[8] |
| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary & Secondary | Alkaline pH, room temperature, rapid reaction | Fast reaction, forms stable and highly fluorescent derivatives, good for both primary and secondary amines.[9][10][11] | Excess reagent and its hydrolysis product can cause chromatographic interference.[12] |
| Isothiocyanates (e.g., PITC, 3-pyridyl isothiocyanate) | Primary & Secondary | Mildly alkaline pH, heating may be required | Derivatives show predictable fragmentation in MS/MS, good for sequencing.[13][14][15] | Can be less reactive than sulfonyl chlorides, may require more stringent reaction conditions.[7] |
This comparative overview underscores the importance of a tailored approach to reagent selection. For broad-spectrum amine profiling with high sensitivity, Dansyl Chloride is often a robust choice.[6] For rapid analyses where fluorescence detection might also be employed, FMOC-Cl is an excellent candidate.[12] Isothiocyanates, with their characteristic fragmentation patterns, are particularly valuable in structural elucidation and peptide analysis.[15]
Experimental Workflows: A Tale of Two Derivatizations
To illustrate the practical application of these principles, we present two detailed experimental protocols for the derivatization of a model primary amine, followed by a comparative LC-MS analysis.
Experimental Protocol 1: Dansylation of a Primary Amine
This protocol is a generalized procedure and should be optimized for specific applications.
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent, such as acetonitrile or a buffer solution.
-
Reagent Preparation: Prepare a 10 mg/mL solution of Dansyl Chloride in acetone. Prepare a 100 mM sodium bicarbonate buffer (pH 9.5).
-
Derivatization Reaction:
-
To 50 µL of the sample solution, add 100 µL of the sodium bicarbonate buffer.
-
Add 100 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.[5]
-
-
Quenching: Add 50 µL of 250 mM hydroxylamine hydrochloride to quench the reaction by reacting with excess Dansyl Chloride.
-
Sample Dilution: Dilute the derivatized sample to the appropriate concentration for LC-MS analysis with the initial mobile phase.
Experimental Protocol 2: FMOC-Cl Derivatization of a Primary Amine
This protocol provides a general guideline and may require optimization for specific analytes and matrices.
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent like acetonitrile or a borate buffer.
-
Reagent Preparation: Prepare a 5 mM solution of FMOC-Cl in acetonitrile. Prepare a 100 mM borate buffer (pH 9.0).
-
Derivatization Reaction:
-
Quenching: Add 100 µL of 1% (v/v) formic acid in acetonitrile to stop the reaction and stabilize the derivatives.
-
Sample Dilution: Dilute the derivatized sample as needed for LC-MS analysis.
Visualizing the Workflow: From Amine to Analysis
The following diagram illustrates the general workflow for the analysis of amines using derivatization followed by LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of N-Benzyl-N-methylsulfonamides: An Experimental Approach
This guide provides a comprehensive framework for assessing the chemical stability of sulfonamides derived from benzyl(methyl)sulfamoyl chloride. As researchers and drug development professionals, understanding a molecule's intrinsic stability is paramount for predicting its shelf-life, guiding formulation development, and ensuring therapeutic efficacy and safety. Rather than a simple recitation of facts, this document serves as a strategic guide, explaining the causal relationships behind experimental design and providing robust, self-validating protocols for generating high-quality, comparable stability data.
We will focus on N-benzyl-N-methylsulfonamides as a representative class of tertiary sulfonamides, comparing their anticipated stability profiles against other common sulfonamide structures. The methodologies outlined herein are grounded in established principles of physical organic chemistry and adhere to industry standards for forced degradation studies.
Part 1: Theoretical Stability Assessment & Potential Degradation Pathways
Before embarking on experimental work, a theoretical assessment based on chemical structure can predict potential liabilities. The sulfonamide functional group, while generally robust, possesses inherent reactivity that can be modulated by its substituents.
The core structure of an N-benzyl-N-methyl-arylsulfonamide presents several potential sites for degradation:
-
S-N Bond Cleavage (Hydrolysis): The sulfonamide bond is susceptible to both acid- and base-catalyzed hydrolysis. The rate of this cleavage is influenced by the electronic environment. Unlike primary or secondary sulfonamides, tertiary sulfonamides lack an acidic N-H proton, which can alter their degradation profile under basic conditions. However, the bond remains the primary site of hydrolytic instability.
-
Benzylic Oxidation: The methylene bridge of the benzyl group is a classic site for oxidative degradation. Exposure to oxidative stress can lead to the formation of a corresponding benzoyl derivative or even cleavage of the C-N bond.
-
Aromatic Ring Modification: The aryl group attached to the sulfur atom can undergo electrophilic substitution (e.g., hydroxylation) under certain oxidative conditions.
-
Photodegradation: Aromatic systems are often sensitive to UV-Vis light, which can induce radical-mediated degradation pathways.[1]
Compared to alternatives like simple N-alkyl or N-aryl sulfonamides, the N-benzyl group introduces a unique liability to oxidation. Conversely, the absence of an N-H bond in this tertiary sulfonamide may confer greater stability against certain base-mediated degradation pathways compared to primary or secondary sulfonamides.
Caption: Potential degradation pathways for N-benzyl-N-methyl-arylsulfonamides.
Part 2: Experimental Design for a Comparative Stability Study
To experimentally validate our theoretical assessment, we employ forced degradation (stress testing). This involves subjecting the molecule to conditions more severe than those it would experience during storage to accelerate degradation and identify its primary breakdown products.[2][3] A well-designed study provides a predictive fingerprint of a molecule's stability.
Our objective is to quantify the degradation of a model N-benzyl-N-methylsulfonamide against a well-characterized comparator, such as sulfamethoxazole (a primary sulfonamide), under various stress conditions. This comparative approach provides crucial context for the stability data.
The overall workflow is a systematic process beginning with sample preparation and culminating in data analysis and interpretation.
Caption: Workflow for a comprehensive forced degradation study.
Part 3: Detailed Experimental Protocols
Scientific integrity demands reproducible and transparent methodologies. The following protocols are designed to be self-validating, with clear endpoints and controls.
Protocol 1: Synthesis of a Model Sulfonamide
The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[4]
-
Objective: To synthesize N-benzyl-N-methyl-(4-tolyl)sulfonamide as a model compound.
-
Materials: 4-Toluenesulfonyl chloride (TsCl), N-benzylmethylamine, Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-benzylmethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask at 0 °C.
-
Slowly add a solution of 4-toluenesulfonyl chloride (1.05 eq) in dichloromethane dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction with 1M HCl (aq).
-
Separate the organic layer, wash with saturated NaHCO₃ (aq) and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the final N-benzyl-N-methyl-(4-tolyl)sulfonamide.
-
Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.
-
Protocol 2: Forced Degradation Study
This protocol outlines the stress conditions to be applied to both the model compound and the comparator. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[3]
-
Sample Preparation: Prepare stock solutions of each compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60 °C. Withdraw aliquots at the same time points. Neutralize samples with an equivalent amount of 0.1 M HCl. Sulfonamides are generally stable at acidic pH values but may be more susceptible to degradation under other conditions.[5]
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light. Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Thermal Degradation:
-
Solution: Dilute the stock solution with the initial solvent to 100 µg/mL. Incubate at 80 °C.
-
Solid State: Place a known quantity of solid compound in a vial and heat at 80 °C.
-
Sample at appropriate time points (e.g., 1, 3, 7 days).
-
-
Photostability: Expose the solution (100 µg/mL) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Part 4: Analytical Methodology & Data Interpretation
A validated, stability-indicating analytical method is the cornerstone of any stability study. The method must be able to resolve the parent compound from all significant degradation products.[6] High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the technique of choice.[7][8][9]
Protocol 3: Stability-Indicating HPLC-UV/MS Method
-
Instrumentation: An HPLC or UHPLC system with a UV/PDA detector and coupled to a triple quadrupole or time-of-flight mass spectrometer.[7]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or λmax of the parent compound). MS detection in positive ESI mode, monitoring for the parent compound and potential degradation products.
-
-
Method Validation: The method should be validated for specificity by analyzing stressed samples to ensure peak purity of the parent compound and resolution from degradants.
Data Presentation and Interpretation
The results of the forced degradation study should be summarized in a clear, tabular format to allow for direct comparison.
Table 1: Comparative Stability Data under Forced Degradation
| Stress Condition | Time (hours) | % Parent Remaining (N-Benzyl-N-methyl Cmpd) | % Parent Remaining (Comparator: Sulfamethoxazole) | Major Degradants Observed (m/z) |
| 0.1 M HCl, 60°C | 24 | |||
| 0.1 M NaOH, 60°C | 24 | |||
| 3% H₂O₂, RT | 8 | |||
| 80°C (Solution) | 72 | |||
| Photolytic (ICH Q1B) | - |
Interpretation: By comparing the percentage of the parent drug remaining, a clear picture of the molecule's liabilities emerges. For instance:
-
If the N-benzyl-N-methyl compound shows significantly more degradation in 3% H₂O₂ than sulfamethoxazole, this confirms the benzylic position is a primary liability to oxidation.
-
If both compounds show similar degradation under acidic conditions, it suggests the S-N bond hydrolysis rate is not significantly impacted by N-substitution in this context.
-
If the N-benzyl-N-methyl compound is more stable under basic conditions, it supports the hypothesis that the lack of an acidic N-H proton enhances stability against base-catalyzed degradation mechanisms.
Conclusion
This guide provides a robust framework for assessing the stability of sulfonamides derived from this compound. By combining theoretical structural analysis with rigorous, comparative experimental protocols, researchers can build a comprehensive stability profile. The data generated from these studies are invaluable for identifying degradation pathways, informing formulation strategies to mitigate instability, and ensuring the development of safe and effective drug products. The key takeaway is that while the core sulfonamide moiety has known stability characteristics, the specific substituents—in this case, the N-benzyl and N-methyl groups—introduce unique properties that must be experimentally verified.
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. cbijournal.com [cbijournal.com]
- 5. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journalofchemistry.org [journalofchemistry.org]
- 8. agilent.com [agilent.com]
- 9. nanobioletters.com [nanobioletters.com]
A Senior Application Scientist's Guide to Sulfonyl Chlorides: A Comparative Analysis of Chemoselectivity in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, achieving chemoselectivity—the preferential reaction of a reagent with one functional group in the presence of others—is paramount. Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of reagents, indispensable for their ability to form stable sulfonamides and highly reactive sulfonate esters.[1][2] Their utility, however, is not monolithic. The choice of sulfonyl chloride can dramatically influence the outcome of a reaction, dictating which functional group is modified and enabling complex molecular manipulations.
This guide provides an in-depth comparison of commonly employed sulfonyl chlorides, moving beyond simple protocols to explore the mechanistic underpinnings of their differential reactivity. We will dissect how electronic and steric factors govern their behavior, providing you with the rationale to select the optimal reagent for your synthetic challenge.
The Pillars of Reactivity: Electronic and Steric Effects
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom.[3][4] Nucleophiles, such as amines and alcohols, attack this electron-deficient center. The nature of the "R" group attached to the sulfonyl moiety modulates this electrophilicity through inductive and resonance effects, while its size presents steric barriers that can be exploited for selective transformations.
-
Electronic Effects : Electron-withdrawing groups (EWGs) attached to the sulfur atom increase its partial positive charge, making the sulfonyl chloride more reactive towards nucleophiles.[5] Conversely, electron-donating groups (EDGs) decrease reactivity.[3][5] This principle establishes a predictable reactivity scale.
-
Steric Hindrance : The physical bulk of both the sulfonyl chloride and the nucleophilic substrate plays a critical role. A large sulfonyl chloride will react more slowly with a sterically congested functional group (e.g., a secondary or tertiary alcohol) compared to an accessible one (e.g., a primary alcohol).[6][7] This steric matching is a powerful tool for achieving chemoselectivity.
Below is a general workflow for considering these factors when choosing a sulfonyl chloride.
Caption: A decision-making workflow for selecting an appropriate sulfonyl chloride.
A Comparative Profile of Key Sulfonyl Chlorides
Let's examine four workhorse sulfonyl chlorides, each with a distinct reactivity profile that makes it uniquely suited for specific synthetic tasks.
| Property | Mesyl Chloride (MsCl) | Tosyl Chloride (TsCl) | Nosyl Chloride (NsCl) | Dansyl Chloride (DNSCl) |
| Structure | CH₃SO₂Cl | p-CH₃C₆H₄SO₂Cl | p-NO₂C₆H₄SO₂Cl | 5-(N,N-(CH₃)₂)C₁₀H₆SO₂Cl |
| Type | Aliphatic | Aromatic (EDG) | Aromatic (EWG) | Aromatic (Bulky) |
| Molar Mass | 114.55 g/mol | 190.65 g/mol | 221.62 g/mol | 269.75 g/mol |
| Appearance | Colorless to yellow liquid | White to off-white solid | Yellow solid | Yellow crystalline solid |
| Relative Reactivity | High | Moderate | Very High | Moderate |
| Key Feature | Small, highly reactive, forms good leaving groups.[3] | Sterically bulky, good for selective reactions of primary alcohols.[6] | Highly activated, Ns-amides are easily cleaved (Fukuyama deprotection).[8] | Forms highly fluorescent sulfonamides for analytical detection.[9][10] |
Mesyl Chloride (MsCl): The Small Powerhouse
Methanesulfonyl chloride is a small, sterically unhindered, and highly reactive electrophile.[3] Its primary use is in converting alcohols into mesylates, which are excellent leaving groups for nucleophilic substitution and elimination reactions.[11][12]
-
Chemoselectivity : Due to its small size and high reactivity, MsCl shows less steric discrimination than TsCl. It will readily react with primary and secondary alcohols. In a competition between an amine and an alcohol, the more nucleophilic amine will typically react first.[13] The reaction with primary amines is very rapid.[13]
-
Causality in Practice : The high reactivity of MsCl is a double-edged sword. While it ensures rapid conversion, it can lead to lower selectivity in complex molecules. It is the reagent of choice when the goal is to activate a hydroxyl group for subsequent substitution, and steric differentiation is not required. The reaction mechanism can be base-dependent; with bases like triethylamine, formation of a highly reactive "sulfene" intermediate (CH₂=SO₂) is possible, whereas pyridine tends to favor a direct Sₙ2-type attack on the sulfur atom.[14]
Tosyl Chloride (TsCl): The Selective Workhorse
p-Toluenesulfonyl chloride is arguably the most well-known sulfonylating agent. The para-methyl group is weakly electron-donating, making TsCl less reactive than unsubstituted benzenesulfonyl chloride (BsCl) or MsCl.[3][5] Its larger size is the key to its utility.
-
Chemoselectivity : TsCl exhibits significant steric selectivity. It reacts preferentially with less hindered primary alcohols over more hindered secondary and tertiary alcohols.[6] This allows for the selective protection or activation of primary hydroxyl groups in polyols. Like other sulfonyl chlorides, it reacts faster with amines than alcohols.
-
Causality in Practice : When faced with a diol containing both primary and secondary alcohols, using one equivalent of TsCl in the presence of a base like pyridine at low temperatures will predominantly yield the primary tosylate.[6][15] Pyridine is a common choice as it acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst.[11][16]
Nosyl Chloride (NsCl): The Activated and Removable Protector
p-Nitrobenzenesulfonyl chloride is highly activated due to the potent electron-withdrawing nitro group.[8] This makes it significantly more reactive than TsCl.
-
Chemoselectivity : Its high reactivity means it shows less steric selectivity compared to TsCl. However, its true value lies in its application for amine protection. The resulting N-nosyl sulfonamide is stable to a wide range of conditions but can be cleaved under remarkably mild, chemoselective conditions.[8]
-
Causality in Practice : The electron-deficient nature of the nosyl group makes the sulfonamide proton more acidic and also renders the S-N bond susceptible to cleavage by soft nucleophiles like thiols in the presence of a base (e.g., thiophenol and K₂CO₃).[8] This is the basis of the Fukuyama Amine Synthesis.[8] This orthogonal deprotection strategy is invaluable in multi-step synthesis where other protecting groups (like Boc or Cbz) must remain intact.
Dansyl Chloride (DNSCl): The Fluorescent Reporter
5-(Dimethylamino)naphthalene-1-sulfonyl chloride is a specialized reagent used almost exclusively for the derivatization of primary and secondary amines.[9][10]
-
Chemoselectivity : It reacts readily with aliphatic and aromatic primary and secondary amines to yield stable, intensely fluorescent sulfonamide adducts.[9][17] This reaction is the basis for its widespread use in biochemistry for amino acid analysis and protein sequencing.[18]
-
Causality in Practice : The reaction, often called "dansylation," is typically performed in an aqueous/organic mixture under basic conditions (pH 9-11) to ensure the amine is deprotonated and thus maximally nucleophilic.[10][17] The resulting dansyl-amide exhibits strong blue-to-green fluorescence, allowing for detection of picomole quantities of amines by HPLC or fluorometry.
The general mechanism for the reaction of a sulfonyl chloride with a nucleophile (amine or alcohol) is a nucleophilic substitution at the sulfur center.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. Unusual steric effects in sulfonyl transfer reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. cbijournal.com [cbijournal.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 16. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Amine Protection: Evaluating the Benzyl(methyl)sulfamoyl Group in the Context of Established Alternatives
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is a critical determinant of success. The temporary masking of a reactive functional group, such as an amine, allows for chemical transformations to be performed elsewhere in a molecule with high selectivity. This guide provides an in-depth evaluation of benzyl(methyl)sulfamoyl chloride as a reagent for amine protection, a compound for which detailed application data is sparse, by drawing reasoned comparisons with widely-used and well-characterized amine protecting groups. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of sulfonyl- and carbamate-based protecting groups to provide researchers with a logical framework for strategic selection.
The Benzyl(methyl)sulfamoyl Group: A Structural and Mechanistic Appraisal
This compound, with the chemical structure C₈H₁₀ClNO₂S, is designed to introduce the N-benzyl-N-methylsulfamoyl group onto a primary or secondary amine. The resulting protected amine is a sulfonamide.
Structural Rationale: The core of this protecting group is the sulfonyl moiety (-SO₂-), which significantly reduces the nucleophilicity and basicity of the amine nitrogen by delocalizing its lone pair of electrons across the two sulfonyl oxygens.[1] The presence of both a methyl and a benzyl group on the sulfonamide nitrogen (an N,N-disubstituted sulfonamide) has important implications:
-
Absence of Acidic N-H Proton: Unlike primary sulfonamides (e.g., from tosyl or nosyl protection of primary amines), the resulting N,N-disubstituted sulfonamide lacks an acidic proton. This prevents N-alkylation reactions, such as the Fukuyama-Mitsunobu reaction, which relies on the acidity of the N-H bond.[2]
-
Steric Hindrance: The benzyl and methyl groups introduce steric bulk around the nitrogen, which could influence the stability and reactivity of the protected amine.
-
Cleavage Pathway: The benzyl group suggests a potential deprotection pathway via hydrogenolysis.[3] However, the stability of the S-N bond in sulfonamides often makes this challenging under standard conditions.[4]
Given the limited specific literature on the benzyl(methyl)sulfamoyl group, its performance must be inferred by comparing it to its more established cousins in the sulfonyl and carbamate families.
The Sulfonyl Family: A Comparative Analysis
Sulfonyl-based protecting groups are known for their high stability under a wide range of conditions.[2]
p-Toluenesulfonyl (Tosyl, Ts)
The tosyl group is one of the most robust and commonly used sulfonyl protecting groups.[5] It is introduced by reacting an amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[4]
-
Stability: Exceptionally stable to strongly acidic and basic conditions, as well as many oxidizing and reducing agents.[4]
-
Deprotection: Its high stability is also its main drawback, requiring harsh deprotection conditions such as sodium in liquid ammonia or refluxing in strong acid (e.g., HBr in acetic acid), which are often incompatible with other functional groups.[4][5] Milder reductive methods, like using samarium(II) iodide, have been developed.[6]
o-Nitrobenzenesulfonyl (Nosyl, Ns)
The nosyl group was developed as an answer to the harsh deprotection conditions of the tosyl group.[7] The strong electron-withdrawing nitro group makes the sulfonamide N-H proton highly acidic and facilitates a unique deprotection mechanism.[2]
-
Stability: Stable to acidic conditions (e.g., those used to cleave Boc groups), but sensitive to some reducing agents due to the nitro group.[7]
-
Deprotection: The key advantage of the nosyl group is its cleavage under very mild, neutral conditions using a thiol nucleophile (e.g., thiophenol) and a mild base.[8] The reaction proceeds via a Meisenheimer complex in a nucleophilic aromatic substitution (SNAAr) mechanism.[9] This mild cleavage makes the nosyl group orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[10]
The benzyl(methyl)sulfamoyl group, lacking the activating nitro group of nosyl, would be expected to be more stable and not cleavable by the mild thiol-based methods. Its deprotection would likely require harsh reductive conditions, similar to the tosyl group, or potentially oxidative cleavage of the N-benzyl bond, although the latter is not a standard method for sulfonamides.[11]
The Carbamate Family: A Different Approach
Carbamate-based protecting groups are the most widely used for amines, especially in peptide synthesis, due to their milder removal conditions.[12]
tert-Butoxycarbonyl (Boc)
The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[13] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O).[14]
-
Stability: Stable to basic conditions, hydrogenolysis, and nucleophiles.[14]
-
Deprotection: It is readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA) or HCl in an organic solvent.[13][15]
Benzyloxycarbonyl (Cbz or Z)
The Cbz group is another classic carbamate protecting group, introduced using benzyl chloroformate (Cbz-Cl).[16]
-
Stability: Stable to acidic and basic conditions.[16]
-
Deprotection: Its primary mode of cleavage is catalytic hydrogenolysis (e.g., H₂ over Pd/C), which is a very mild and selective method.[13] It can also be removed by strong acids, but this is less common.
Performance Comparison: A Head-to-Head Evaluation
The choice of a protecting group is a strategic decision based on the overall synthetic plan. The following table provides a comparative summary of the discussed protecting groups.
| Protecting Group | Reagent | Typical Protection Conditions | Stability Profile | Typical Deprotection Conditions | Orthogonality |
| Benzyl(methyl)sulfamoyl | This compound | Base (e.g., Pyridine, Et₃N), DCM | Inferred: High stability to acids and bases. | Inferred: Harsh reduction (Na/NH₃) or strong acid. Potentially hydrogenolysis or oxidative cleavage. | Inferred: Limited orthogonality due to harsh cleavage. |
| Tosyl (Ts) | p-Toluenesulfonyl chloride | Pyridine, DCM, 0 °C to rt | Stable to strong acids, bases, and redox agents. | Strong acid (HBr/AcOH, reflux) or strong reduction (Na/NH₃, SmI₂).[5][6] | Limited due to harsh cleavage conditions. |
| Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride | Base (e.g., Pyridine), DCM, rt | Stable to acids; sensitive to some reducing agents. | Thiophenol, K₂CO₃, DMF, rt.[8][10] | Orthogonal to Boc, Cbz, and Fmoc. |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Et₃N, DMAP), THF or H₂O/solvent, rt | Stable to base, hydrogenolysis, nucleophiles. Labile to acid. | Moderate acid (TFA in DCM; HCl in EtOAc).[13] | Orthogonal to Cbz and Fmoc. |
| Cbz (Z) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), H₂O/solvent, rt | Stable to acid and base. Labile to hydrogenolysis. | Catalytic Hydrogenolysis (H₂, Pd/C).[12][13] | Orthogonal to Boc and Fmoc. |
Experimental Protocols
Herein, we provide detailed, self-validating protocols for the protection and deprotection of a generic primary amine using the Nosyl and Boc groups, representing the sulfonyl and carbamate families, respectively.
Protocol 1: Nosyl Protection and Deprotection
Part A: Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride
-
Materials:
-
Primary amine (1.0 eq.)
-
2-Nitrobenzenesulfonyl chloride (1.1 eq.)
-
Pyridine (2.0 eq.)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the primary amine (1.0 eq.) in DCM.
-
Add pyridine (2.0 eq.) to the solution and cool to 0 °C in an ice bath.
-
Add 2-nitrobenzenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N-nosyl protected amine.
-
Part B: Deprotection of the Nosyl Group using Thiophenol [8]
-
Materials:
-
N-Nosyl protected amine (1.0 eq.)
-
Thiophenol (2.5 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
-
Procedure:
-
Dissolve the N-nosyl protected amine (1.0 eq.) in DMF or MeCN.
-
Add potassium carbonate (2.0 eq.) and thiophenol (2.5 eq.) to the solution.
-
Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the deprotected amine. The thioether byproduct can also be removed by acid-base extraction.[9]
-
Protocol 2: Boc Protection and Deprotection
Part A: Protection of a Primary Amine with Di-tert-butyl dicarbonate (Boc₂O) [14]
-
Materials:
-
Primary amine (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)
-
Triethylamine (Et₃N) (1.2 eq.) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or a biphasic system (e.g., Dioxane/Water)
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
-
Procedure:
-
Dissolve the primary amine (1.0 eq.) in THF.
-
Add triethylamine (1.2 eq.).
-
Add a solution of Boc₂O (1.1 eq.) in THF dropwise at room temperature.
-
Stir the reaction for 2-12 hours. Monitor progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected amine, which is often pure enough for the next step.
-
Part B: Deprotection of the Boc Group using Trifluoroacetic Acid (TFA) [13]
-
Materials:
-
N-Boc protected amine (1.0 eq.)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the N-Boc protected amine in DCM (e.g., 0.1-0.5 M solution).
-
Add an excess of TFA (e.g., 25-50% v/v with DCM).
-
Stir the solution at room temperature for 30 minutes to 2 hours. Effervescence (isobutylene and CO₂ gas) is often observed.
-
Monitor the reaction by TLC.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized by partitioning between an organic solvent and a saturated aqueous sodium bicarbonate solution to obtain the free amine.
-
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key mechanisms and workflows.
Caption: General mechanism of amine protection with a sulfonyl chloride.
Caption: Orthogonality of common amine protecting groups.
Conclusion and Recommendations
While this compound remains a poorly documented reagent, a thorough analysis of related sulfonyl protecting groups allows for an educated assessment of its potential properties. The resulting N-benzyl-N-methylsulfonamide is predicted to be a highly stable protecting group, likely requiring harsh reductive or strongly acidic conditions for cleavage. This places it in a similar category to the robust but often impractical tosyl group.
For researchers requiring high stability, the tosyl group remains a viable, if challenging, option. However, for syntheses demanding mild and selective deprotection, the nosyl group offers a superior alternative within the sulfonyl family due to its unique thiol-mediated cleavage.[2] In most applications, particularly where orthogonality is paramount, the carbamate protecting groups, Boc and Cbz , provide a more versatile and user-friendly platform. The Boc group's acid lability and the Cbz group's hydrogenolysis-based removal offer two distinct, mild, and highly reliable deprotection strategies that are foundational to modern synthetic chemistry.[12]
Ultimately, the choice of protecting group should not be an afterthought but a central component of the synthetic strategy. By understanding the stability, reactivity, and orthogonality of the available options, chemists can navigate complex molecular construction with greater precision and efficiency.
References
- 1. youtube.com [youtube.com]
- 2. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One moment, please... [chemistrysteps.com]
- 16. ijacskros.com [ijacskros.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzyl(methyl)sulfamoyl Chloride
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Benzyl(methyl)sulfamoyl chloride is a valuable reagent in chemical synthesis, but its reactive nature necessitates a thorough understanding of proper handling and disposal procedures to ensure a safe laboratory environment. This guide provides a detailed, step-by-step protocol for the neutralization and disposal of this compound, grounded in established chemical safety principles.
Understanding the Inherent Risks of this compound
This compound (C₈H₁₀ClNO₂S) is a reactive organochlorine compound.[1][2] Its primary hazards stem from the electrophilic sulfur atom, which is highly susceptible to nucleophilic attack. The most common and immediate risk in a laboratory setting is its violent reaction with water and other nucleophiles.
Key Hazards:
-
Corrosivity: It causes severe skin burns and serious eye damage upon contact.[2][3]
-
Respiratory Irritation: Inhalation of its vapors can cause respiratory irritation.[2][3]
-
Reactivity: It reacts exothermically with water (hydrolysis) to produce corrosive hydrochloric acid and benzyl(methyl)sulfamic acid. This reaction can be vigorous and release hazardous fumes.[4][5]
-
Incompatibilities: It is incompatible with water, strong bases, alcohols, amines, and metals.[4][6][7]
Understanding these properties is paramount, as the disposal strategy is designed specifically to mitigate these risks through a controlled neutralization reaction.
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, establishing a safe working environment is non-negotiable.
Essential Preparations:
-
Chemical Fume Hood: All handling and disposal steps must be performed within a properly functioning chemical fume hood to contain and exhaust any vapors or acidic gases (HCl) generated.[8]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent any direct contact with the chemical.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect for tears or holes before use.[4][5] | Provides a barrier against skin contact, which can cause severe chemical burns. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive liquid and the basic neutralizing solution, preventing severe eye damage. |
| Lab Coat | Flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from splashes. |
| Apparel | Long pants and closed-toe shoes.[9] | Ensures no exposed skin on the lower body. |
| Emergency Access | Ensure an eyewash station and safety shower are unobstructed and readily accessible.[8] | Provides immediate decontamination capability in the event of accidental exposure. |
The Core Principle: Controlled Hydrolysis and Neutralization
The primary objective for disposing of residual this compound is to safely convert the reactive sulfamoyl chloride moiety into its corresponding, and significantly more stable, sulfamic acid salt. This is achieved through a controlled hydrolysis reaction using a basic solution. The base serves two critical purposes:
-
To catalyze the hydrolysis of the sulfamoyl chloride.
-
To neutralize the acidic byproducts (hydrochloric acid and the resulting sulfamic acid) in situ.
The overall reaction is illustrated below:
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol is designed for the safe neutralization of small quantities of residual this compound typically remaining in reaction vessels or glassware. Bulk quantities of the chemical should not be treated in this manner and must be disposed of directly as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[3]
Materials Required:
-
Residual this compound (in a reaction flask or other glassware).
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃). Sodium bicarbonate is generally preferred as it is less basic and reacts more gently.
-
Large beaker (volume should be at least 5-10 times the volume of the solution to be quenched).[3]
-
Stir bar and magnetic stir plate.
-
Ice bath.
-
pH paper or a calibrated pH meter.
-
Designated "Aqueous Hazardous Waste" container.
Procedure:
-
Prepare the Neutralizing Solution:
-
Place the large beaker in an ice bath on top of a magnetic stir plate within the chemical fume hood.
-
Fill the beaker with a saturated aqueous solution of sodium bicarbonate. A general rule is to use at least 5-10 molar equivalents of base relative to the estimated amount of residual this compound.[3]
-
Add the stir bar and begin vigorous stirring to create a vortex.
-
-
Slow and Controlled Addition (The Quench):
-
Crucial Step: Using a pipette or dropping funnel, add the this compound solution dropwise into the center of the vortex of the cold, stirring basic solution.[3]
-
Causality: Adding the reactive agent to the quenching solution ensures the reagent is always the limiting reactant, preventing a runaway reaction. The ice bath dissipates the heat generated from the exothermic reaction, and the wide beaker contains potential foaming from the evolution of carbon dioxide gas.[3] NEVER add the quenching solution to the reactive chemical. [8]
-
-
Ensure Complete Reaction:
-
After the addition is complete, continue to stir the mixture in the ice bath for at least one hour to ensure the hydrolysis and neutralization are complete.[3]
-
-
pH Verification:
-
Remove the beaker from the ice bath and allow the solution to warm to room temperature.
-
Using pH paper or a pH meter, test the aqueous solution to confirm it is neutral or slightly basic (pH 7-9).[3]
-
If the solution is still acidic, cautiously add more sodium bicarbonate until the desired pH is achieved.
-
-
Final Waste Collection:
-
Once fully neutralized, transfer the aqueous solution to a designated and clearly labeled "Aqueous Hazardous Waste" container provided by your institution.[3]
-
Do not pour the neutralized solution down the drain unless explicitly permitted by your local EHS regulations.
-
References
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. edu.rsc.org [edu.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Navigating the Handling of Benzyl(methyl)sulfamoyl Chloride: A Guide to Personal Protective Equipment
For researchers and professionals in drug development, the synthesis and manipulation of novel compounds are daily tasks. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides an in-depth, procedural overview of the essential personal protective equipment (PPE) for handling Benzyl(methyl)sulfamoyl chloride, a compound that demands rigorous safety protocols due to its corrosive and reactive nature. Our focus is to empower you with the knowledge to not only select the appropriate PPE but also to understand the rationale behind each choice, ensuring a self-validating system of safety in your laboratory.
Understanding the Risks: The Chemical Profile of this compound
This compound is a corrosive compound that can cause severe skin burns and eye damage.[1][2] It is also a respiratory irritant.[1][2][3] Its reactivity with water and other nucleophiles necessitates careful handling to prevent hazardous reactions. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense.
Core Principles of PPE Selection
The selection of PPE for handling this compound should be guided by a thorough risk assessment of the planned procedure. The quantity of the chemical, the potential for splashing or aerosolization, and the work environment (e.g., open bench vs. fume hood) are all critical factors.
A Hierarchy of Controls
It is imperative to remember that PPE is the last line of defense. Engineering controls, such as fume hoods and glove boxes, and administrative controls, like standard operating procedures (SOPs) and specialized training, are the primary measures for minimizing exposure.
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<5g) in a Certified Fume Hood | Safety glasses with side shields | Nitrile or Neoprene gloves (double-gloving recommended) | Flame-resistant lab coat | Not generally required if work is performed in a properly functioning fume hood |
| High-Volume Handling (>5g) or Reactions with Splash Potential | Chemical splash goggles and a face shield | Nitrile or Neoprene gloves (double-gloving recommended) | Chemical-resistant apron over a flame-resistant lab coat | Air-purifying respirator (APR) with an organic vapor/acid gas (OV/AG) cartridge |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty Nitrile or Butyl rubber gloves | Chemical-resistant suit or coveralls | Self-contained breathing apparatus (SCBA) for large spills or in poorly ventilated areas |
Experimental Protocol: Donning and Doffing PPE
Proper donning and doffing procedures are critical to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile or neoprene gloves.
-
Body Protection: Put on the lab coat and/or chemical-resistant apron.
-
Respiratory Protection: If required, perform a fit check and don the respirator.
-
Eye and Face Protection: Put on safety glasses or goggles, followed by a face shield if necessary.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of the head.
-
Body Protection: Remove the lab coat or apron by rolling it down and away from the body, turning it inside out.
-
Respiratory Protection: Remove the respirator from the back of the head.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
In-Depth Analysis of PPE Components
Eye and Face Protection
Given that this compound can cause serious eye damage, robust eye and face protection is non-negotiable.[3]
-
Safety Glasses with Side Shields: Provide a minimum level of protection against minor splashes and should always be worn in the laboratory.
-
Chemical Splash Goggles: Offer a higher level of protection by forming a seal around the eyes, preventing splashes from entering.[4]
-
Face Shield: Should be used in conjunction with goggles during procedures with a high risk of splashing to protect the entire face.[4]
Hand Protection
The corrosive nature of this compound necessitates the use of chemical-resistant gloves.
-
Double-Gloving: The practice of wearing two pairs of gloves significantly reduces the risk of exposure in the event of a tear or puncture in the outer glove.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or damage before use.[6] If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don a new pair.
Body Protection
Protecting the skin from accidental contact is crucial.
-
Lab Coat: A flame-resistant lab coat should be worn at all times in the laboratory.
-
Chemical-Resistant Apron: For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7]
-
Full Body Protection: In the event of a large spill, a chemical-resistant suit may be necessary.
Respiratory Protection
Inhalation of this compound vapors can cause respiratory irritation.[3]
-
Fume Hood: All work with this chemical should be conducted in a properly functioning and certified chemical fume hood to minimize the inhalation of vapors.[7][8]
-
Air-Purifying Respirator (APR): For situations where a fume hood is not available or when dealing with larger quantities, an APR equipped with an organic vapor/acid gas (OV/AG) cartridge is recommended.[9] A proper fit test is essential to ensure the respirator provides adequate protection.[10][11]
-
Self-Contained Breathing Apparatus (SCBA): For major spills or in oxygen-deficient environments, an SCBA provides the highest level of respiratory protection.
Operational Plans: Handling and Disposal
Handling
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[7][8]
-
Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Avoid contact with skin, eyes, and clothing.[12]
Disposal of Contaminated PPE
Proper disposal of contaminated PPE is a critical step in preventing the spread of hazardous materials.
-
Segregation: All PPE contaminated with this compound should be segregated from regular laboratory waste.[15]
-
Containment: Place contaminated items in a designated, leak-proof, and clearly labeled hazardous waste container.[15]
-
Regulatory Compliance: Dispose of contaminated PPE in accordance with all federal, state, and local regulations for hazardous waste.[3][15] This typically involves collection by a licensed hazardous waste management company.[15]
Emergency Procedures in Case of PPE Failure
In the event of exposure despite wearing PPE, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][16]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Conclusion
The safe handling of this compound is achievable through a combination of robust engineering controls, well-defined procedures, and the diligent use of appropriate personal protective equipment. By understanding the "why" behind each piece of PPE, from the choice of glove material to the necessity of a face shield, researchers can foster a culture of safety that protects themselves and their colleagues. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information before handling any chemical.
References
- 1. chemistry.osu.edu [chemistry.osu.edu]
- 2. N-benzyl-N-methylsulfamoyl chloride | C8H10ClNO2S | CID 12246982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. int-enviroguard.com [int-enviroguard.com]
- 4. 3m.com [3m.com]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. cpwr.com [cpwr.com]
- 7. scienceequip.com.au [scienceequip.com.au]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. www2.lbl.gov [www2.lbl.gov]
- 11. queensu.ca [queensu.ca]
- 12. aksci.com [aksci.com]
- 13. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 14. enamine.enamine.net [enamine.enamine.net]
- 15. hazmatschool.com [hazmatschool.com]
- 16. eng.uwo.ca [eng.uwo.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
